Chlorothen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12/h3-8H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXSWVTEJHRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
| Record name | CHLOROTHEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20019 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-64-1 (citrate) | |
| Record name | Chloropyrilene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5074848 | |
| Record name | Chlorothen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorothen is a colorless liquid. (NTP, 1992) | |
| Record name | CHLOROTHEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20019 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
311 to 313 °F at 1 mmHg (NTP, 1992), 155-156 °C @ 1.0 mm Hg | |
| Record name | CHLOROTHEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20019 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble (NTP, 1992), Crystals; on heating above mp gradually solidifies & remelts @ 125-140 °C with decomp; mp 112-116 °C; max absorption: 240 nm (e= 390-410, 1%, 1 cm); pH of 1% aq soln 3.9 to 4.1. 1 g dissolves in 35 ml water; practically insol in ether, chloroform, benzene; 1 g dissolves in about 65 ml alcohol /Citrate/ | |
| Record name | CHLOROTHEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20019 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
148-65-2 | |
| Record name | CHLOROTHEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20019 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N1-[(5-Chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropyrilene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorothen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROTHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6068K376I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROTHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystaline powder; practically odorless. MP: 112-116 °C. On further heating solidifies and remelts: 125-140 °C decomposes. Slightly soluble in alcohol and water; practically insoluble in chloroform, ether, and benzene. One percent solution is clear and colorless; pH (1% solution) 3.9-4.1. /Citrate/ | |
| Record name | CHLOROTHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chlorothen on the H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen is a first-generation antihistamine of the ethylenediamine class, which primarily exerts its therapeutic effects through interaction with the histamine H1 receptor. This technical guide delineates the mechanism of action of this compound at the molecular level, focusing on its binding kinetics, its role as an inverse agonist, and its impact on the H1 receptor signaling cascade. Detailed experimental protocols for assessing receptor binding are also provided, alongside structured data presentation and visual diagrams of the relevant pathways to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound and the Histamine H1 Receptor
This compound is a classic H1 receptor antagonist used in the management of allergic conditions. Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can result in sedative effects. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory and allergic responses. Upon binding of its endogenous ligand, histamine, the H1 receptor activates downstream signaling pathways that lead to the characteristic symptoms of allergy.
Mechanism of Action: Inverse Agonism
Contrary to the classical view of being simple antagonists that merely block the binding of histamine, virtually all H1-antihistamines, including this compound, are now understood to function as inverse agonists. H1 receptors exhibit a degree of constitutive activity even in the absence of histamine. As an inverse agonist, this compound binds to the H1 receptor and stabilizes it in an inactive conformation. This not only prevents histamine binding but also reduces the basal level of receptor signaling, leading to a more profound suppression of the allergic response.
Binding Affinity of this compound to the H1 Receptor
The efficacy of this compound is rooted in its high binding affinity for the H1 receptor. Quantitative analysis has determined the pKi value for this compound at the guinea pig brain H1 receptor to be 7.6, which corresponds to an equilibrium dissociation constant (Ki) of approximately 25 nM. A lower Ki value signifies a stronger binding affinity.
Table 1: Comparative H1 Receptor Binding Affinities
| Antihistamine | Receptor Source | Ki (nM) | pKi |
| This compound | Guinea Pig Brain | ~25 | 7.6 |
| Diphenhydramine | Human H1 Receptor (recombinant) | 16 | 7.8 |
| Chlorpheniramine | Human H1 Receptor (recombinant) | 3.2 | 8.5 |
| Cetirizine | Human H1 Receptor (recombinant) | 6 | 8.2 |
| Loratadine | Human H1 Receptor (recombinant) | 33 | 7.5 |
| Desloratadine | Human H1 Receptor (recombinant) | 0.4 | 9.4 |
| Fexofenadine | Human H1 Receptor (recombinant) | 10 | 8.0 |
| *Note: Data for comparative antihistamines are compiled from various sources and may not be directly |
Physicochemical Properties of Chlorothen Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen hydrochloride, a first-generation antihistamine, has been a subject of interest in medicinal chemistry due to its therapeutic effects in alleviating allergic symptoms. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and professionals involved in drug development, as these characteristics fundamentally influence its formulation, delivery, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound hydrochloride, complete with detailed experimental protocols and a visualization of its primary mechanism of action.
Physicochemical Data
The quantitative physicochemical parameters of this compound hydrochloride are summarized in the table below, providing a consolidated reference for its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉Cl₂N₃S | --INVALID-LINK-- |
| Molecular Weight | 332.29 g/mol | [1][2] |
| Melting Point | 106-108 °C | [1] |
| Boiling Point (of free base) | 155-156 °C at 1.0 mmHg | [3] |
| Solubility | Freely soluble in water. | [1] |
| pKa (predicted) | Due to the presence of multiple nitrogen atoms, this compound has multiple predicted pKa values. The most basic nitrogen is predicted to have a pKa of approximately 8.8. | [4] |
| logP (predicted) | Predicted logP values for the free base of this compound can vary depending on the algorithm used, but generally fall in the range of 3.5 to 4.5. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride. These protocols are based on established pharmaceutical analysis techniques.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is ramped up at a rate of 10-20°C per minute for a preliminary determination of the approximate melting range.
-
A second, fresh sample is prepared and the temperature is ramped up to about 10-15°C below the approximate melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.
-
Aqueous Solubility Determination
Methodology: Shake-Flask Method
-
Materials: this compound hydrochloride, distilled or deionized water, constant temperature shaker bath, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).
-
Procedure:
-
An excess amount of this compound hydrochloride is added to a known volume of water in a sealed flask.
-
The flask is placed in a constant temperature shaker bath, typically maintained at 25°C or 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
The concentration of this compound hydrochloride in the clear filtrate is determined using a validated analytical method.
-
The experiment is performed in triplicate to ensure the reliability of the results.
-
pKa Determination
Methodology: Potentiometric Titration
-
Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.
-
Reagents: A standard solution of a strong base (e.g., 0.1 M NaOH), a standard solution of a strong acid (e.g., 0.1 M HCl), and a solution of this compound hydrochloride of known concentration in water.
-
Procedure:
-
A known volume of the this compound hydrochloride solution is placed in a beaker with a magnetic stir bar.
-
The initial pH of the solution is recorded.
-
The titrant (NaOH solution) is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH of the solution has passed the equivalence point(s).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.
-
logP Determination
Methodology: Shake-Flask Method
-
Solvents: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).
-
Procedure:
-
A known amount of this compound hydrochloride is dissolved in either the aqueous or the organic phase.
-
A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
-
A sample is carefully taken from each phase.
-
The concentration of this compound hydrochloride in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
-
Mechanism of Action: H1 Receptor Signaling Pathway
This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The binding of this compound to the H1 receptor prevents the binding of histamine and reduces the receptor's basal activity. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.
Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the core physicochemical properties of this compound hydrochloride, essential for its application in pharmaceutical research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the determination of these critical parameters. The visualization of the H1 receptor signaling pathway elucidates the mechanism of action, further aiding in the understanding of this important antihistamine. A thorough grasp of these physicochemical and mechanistic details is indispensable for the rational design and development of effective and safe drug products.
References
An In-depth Technical Guide to the Synthesis and Characterization of Chlorothen Citrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of chlorothen citrate, a first-generation antihistamine. The document details the chemical synthesis of the this compound free base and its subsequent conversion to the citrate salt, along with a summary of its key physicochemical properties and analytical characterization methods. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.
Introduction
This compound is an antihistamine and anticholinergic agent belonging to the ethylenediamine class of H1 receptor antagonists.[1] It functions by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. For pharmaceutical applications, this compound is often prepared as a citrate salt to enhance its stability and solubility.[2] This guide outlines the essential procedures for its synthesis and the analytical techniques for its characterization.
Synthesis of this compound Citrate
The synthesis of this compound citrate is a two-step process that involves the initial synthesis of the this compound free base, followed by its reaction with citric acid to form the citrate salt.
Synthesis of this compound Free Base
The synthesis of this compound involves the condensation of 5-chloro-2-thenyl chloride with N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[2] This reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium amide, to facilitate the nucleophilic substitution.[2]
Experimental Protocol:
-
Preparation of the reaction mixture: In a suitable reaction vessel, dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in an appropriate anhydrous solvent, such as toluene or benzene.
-
Addition of the base: Gradually add a strong base, such as sodium amide, to the solution while maintaining a controlled temperature.
-
Addition of the alkylating agent: Slowly add 5-chloro-2-thenyl chloride to the reaction mixture.
-
Reaction: Stir the mixture at an appropriate temperature for a sufficient duration to ensure the completion of the condensation reaction.
-
Work-up: After the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate, and then remove the solvent under reduced pressure. The resulting crude this compound free base can be further purified by vacuum distillation.[2]
Formation of this compound Citrate Salt
The this compound free base is converted to its citrate salt by reacting it with citric acid in a suitable solvent.[3]
Experimental Protocol:
-
Dissolution: Dissolve the purified this compound free base in a suitable organic solvent, such as ethanol or isopropanol.[3]
-
Addition of citric acid: Prepare a solution of citric acid in the same solvent and add it slowly to the this compound solution with stirring.
-
Crystallization: The this compound citrate salt will precipitate out of the solution. The crystallization process can be facilitated by cooling the mixture.
-
Isolation and drying: Collect the crystalline product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain pure this compound citrate.[3]
Characterization of this compound and its Citrate Salt
A comprehensive characterization of this compound and its citrate salt is crucial to confirm its identity, purity, and quality. The following table summarizes the key physicochemical properties.
| Property | This compound (Free Base) | This compound Citrate |
| CAS Registry Number | 148-65-2 | 148-64-1[2] |
| Molecular Formula | C14H18ClN3S | C14H18ClN3S·C6H8O7[2] |
| Molecular Weight | 295.83 g/mol [1] | 487.95 g/mol [2] |
| Melting Point | Not applicable (Liquid at room temperature) | 112-116 °C[2] |
| Appearance | Liquid[2] | Crystalline solid[2] |
| Solubility | - | 1 g dissolves in 35 mL of water[2] |
| UV Maximum (in water) | Not applicable | 240 nm[2] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound citrate is expected to show characteristic signals for the aromatic protons of the pyridine and thiophene rings, the methylene protons of the ethylenediamine chain and the thenyl group, and the methyl protons of the dimethylamino group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbon atoms in the heterocyclic rings, the aliphatic chain, and the methyl groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound citrate would exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and C-S and C-Cl stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak corresponding to the this compound free base would be observed.
Mechanism of Action: H1 Receptor Antagonism
This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding shifts this equilibrium towards the active state, leading to the initiation of an allergic response. This compound binds to the H1 receptor, stabilizing its inactive conformation and thus blocking the downstream signaling cascade initiated by histamine.
Diagrams
Caption: Workflow for the synthesis of this compound citrate.
References
In Vitro Binding Affinity of Chlorothen to Histamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chlorothen is a classic first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor and its associated anticholinergic properties. As an ethylenediamine derivative, its chemical structure is N,N-dimethyl-N'-(pyridin-2-yl)-N'-(5-chlorothiophen-2-yl)methylethane-1,2-diamine. Understanding the in vitro binding affinity of this compound to the various histamine receptor subtypes is crucial for elucidating its mechanism of action, potency, and selectivity profile. This guide focuses on the available quantitative data and the methodologies used to obtain it.
Quantitative Binding Affinity Data
The primary mechanism of action for antihistamines is their ability to bind to histamine receptors, thereby blocking the physiological effects of histamine. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
The available in vitro binding affinity data for this compound at the histamine H1 receptor is summarized in the table below. For comparative purposes, data for other well-known first and second-generation antihistamines are also included. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity of this compound and Other Antihistamines for the Histamine H1 Receptor
| Compound | Chemical Class | Generation | Receptor Source | Kᵢ (nM) | pKᵢ |
| This compound | Ethylenediamine | First | Guinea Pig Brain | ~25 | 7.6 |
| Diphenhydramine | Ethanolamine | First | Human (recombinant) | 16 | 7.8 |
| Chlorpheniramine | Alkylamine | First | Human (recombinant) | 3.2 | 8.5 |
| Cetirizine | Piperazine | Second | Human (recombinant) | 6 | 8.2 |
| Loratadine | Piperidine | Second | Human (recombinant) | 33 | 7.5 |
| Desloratadine | Piperidine | Second | Human (recombinant) | 0.4 | 9.4 |
| Fexofenadine | Piperidine | Second | Human (recombinant) | 10 | 8.0 |
Note: Data for comparative antihistamines are compiled from various sources and may not be directly comparable due to different experimental conditions.
Despite extensive literature searches, specific quantitative in vitro binding affinity data (Ki, IC50, or Kd) for this compound at the histamine H2, H3, and H4 receptors could not be located in publicly available scientific literature. First-generation antihistamines are generally known to have poor selectivity, often interacting with other receptors like muscarinic acetylcholine receptors, which contributes to their side effect profile.[1] The lack of specific data for H2, H3, and H4 receptors suggests a primary focus on H1 antagonism in the characterization of this compound.
Experimental Protocols
The determination of in vitro binding affinity is a critical step in drug discovery and development. The following section details a representative experimental protocol for a radioligand binding assay to determine the affinity of a test compound, such as this compound, for the histamine H1 receptor.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a selective H1 antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Mianserin or a high concentration of an unlabeled H1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human histamine H1 receptor to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and homogenize using a suitable method (e.g., Dounce homogenizer or polytron).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: Test compound dilutions, radioligand, and membrane preparation.
-
-
The final concentration of the radioligand should be close to its Kd value for the H1 receptor.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualization of Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the receptor initiates a cascade of intracellular events leading to various physiological responses. This compound, as a competitive antagonist, blocks the initial step of this pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for determining the in vitro binding affinity of a compound using a competitive radioligand binding assay.
Conclusion
This compound demonstrates a significant in vitro binding affinity for the histamine H1 receptor, consistent with its classification as a first-generation antihistamine. The provided pKi value of 7.6 (Ki ≈ 25 nM) at the guinea pig brain H1 receptor underscores its potency. The lack of readily available binding data for H2, H3, and H4 receptors suggests that its pharmacological activity is predominantly attributed to its H1 receptor antagonism. The detailed experimental protocol and illustrative diagrams in this guide offer a robust framework for researchers and professionals in the field to further investigate the binding characteristics of this compound and other antihistaminic compounds. Future studies to determine the complete selectivity profile of this compound across all histamine receptor subtypes would provide a more comprehensive understanding of its pharmacological actions.
References
In-Depth Technical Guide to the Structural Analysis of Chlorothen and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen, a first-generation ethylenediamine antihistamine, has been a subject of interest in medicinal chemistry due to its potent antagonist activity at the histamine H1 receptor.[1][2] This technical guide provides a comprehensive analysis of the structural features of this compound and its derivatives. A thorough understanding of their structure is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and designing novel derivatives with improved therapeutic profiles. This document will delve into the core structure of this compound, explore the landscape of its derivatives, detail the experimental methodologies for their synthesis and structural characterization, and discuss the downstream signaling pathways modulated by these compounds.
Core Structure and Physicochemical Properties of this compound
This compound, chemically known as N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine, possesses a distinct molecular architecture that is fundamental to its biological activity.[3] The core structure comprises a 2-aminopyridine moiety, an ethylenediamine linker, and a substituted chlorothenyl group.[3]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt [3][4]
| Property | This compound | This compound Hydrochloride |
| CAS Number | 148-65-2 | 135-35-3 |
| Molecular Formula | C₁₄H₁₈ClN₃S | C₁₄H₁₉Cl₂N₃S |
| Molecular Weight | 295.83 g/mol | 332.29 g/mol |
| Appearance | Colorless liquid | Crystalline solid |
| Melting Point | Not reported | 106-108 °C |
| Solubility | Not reported | Freely soluble in water |
Synthesis of this compound and Its Derivatives
General Synthesis of this compound
The preparation of this compound is achieved through the condensation of 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[3][5]
Experimental Protocol: General Synthesis of this compound
Materials:
-
5-chloro-2-thenyl chloride
-
N,N-dimethyl-N'-(2-pyridyl)ethylenediamine
-
Sodium amide or potassium amide
-
Anhydrous solvent (e.g., toluene, benzene)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in an appropriate anhydrous solvent.
-
To this solution, add a strong base such as sodium amide or potassium amide, and stir the mixture at room temperature for a specified period to facilitate the formation of the corresponding amide anion.
-
Slowly add a solution of 5-chloro-2-thenyl chloride in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.
-
After cooling to room temperature, quench the reaction by the careful addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude this compound product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Synthesis of Key Intermediates
The synthesis of the precursors, 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, is a critical aspect of the overall synthetic strategy.
Experimental Protocol: Synthesis of 5-chloro-2-thenyl chloride
Note: A detailed, publicly available protocol for this specific synthesis is limited. The following is a generalized procedure based on similar chloromethylation reactions.
Materials:
-
2-chlorothiophene
-
Paraformaldehyde
-
Hydrogen chloride (gas or concentrated hydrochloric acid)
-
Zinc chloride (catalyst)
-
Anhydrous solvent (e.g., carbon tetrachloride)
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, suspend 2-chlorothiophene and paraformaldehyde in an anhydrous solvent.
-
Add a catalytic amount of zinc chloride to the suspension.
-
Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid while maintaining the reaction temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Upon completion, wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield 5-chloro-2-thenyl chloride.
Experimental Protocol: Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine
Note: A detailed, publicly available protocol for this specific synthesis is limited. The following is a generalized procedure based on similar amination reactions.
Materials:
-
2-chloropyridine
-
N,N-dimethylethylenediamine
-
A strong base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve N,N-dimethylethylenediamine in an anhydrous polar aprotic solvent.
-
Add a strong base to the solution and stir to deprotonate one of the amino groups.
-
Slowly add 2-chloropyridine to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Structural Analysis Techniques
A combination of spectroscopic and crystallographic techniques is essential for the complete structural elucidation of this compound and its derivatives.
Spectroscopic Analysis
While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons of the pyridine and thiophene rings, methylene protons of the ethylenediamine bridge and the thenyl group, and methyl protons of the dimethylamino group. |
| ¹³C NMR | Aromatic carbons of the pyridine and thiophene rings, methylene carbons, and methyl carbons.[6] |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=N and C=C stretching (aromatic rings), C-N stretching, and C-Cl stretching vibrations.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns arising from the cleavage of the ethylenediamine chain and loss of the chlorothenyl or pyridyl moieties. |
X-ray Crystallography
Structure-Activity Relationship (SAR) of Ethylenediamine Antihistamines
The biological activity of ethylenediamine antihistamines like this compound is intrinsically linked to their chemical structure.[8][9] Key SAR principles for this class of compounds have been established:
-
Diaryl Groups: The presence of two aryl (or heteroaryl) groups is essential for high-affinity binding to the H1 receptor. In this compound, these are the 2-pyridyl and 5-chloro-2-thienyl moieties.
-
Ethylenediamine Linker: The two-carbon chain between the two nitrogen atoms is a critical spacer that positions the aryl groups and the tertiary amine for optimal interaction with the receptor.
-
Tertiary Amine: The terminal dimethylamino group is crucial for activity. This group is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (such as aspartate) in the H1 receptor binding pocket.
-
Substituents on Aryl Rings: The chloro-substituent on the thiophene ring of this compound likely contributes to its binding affinity and overall pharmacological profile. Modifications to this substituent can significantly impact potency and selectivity.
Signaling Pathways
This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[10][11]
H1 Receptor Downstream Signaling
Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses.[11][12] this compound, by blocking this activation, inhibits these downstream events.
Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols for Pharmacological Evaluation
Histamine H1 Receptor Binding Assay
This assay is used to determine the affinity of this compound and its derivatives for the H1 receptor.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Non-specific binding control: Mianserin or a high concentration of unlabeled mepyramine.
-
This compound or its derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (this compound or its derivatives).
-
For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion
The structural analysis of this compound and its derivatives is a multifaceted endeavor that combines synthetic chemistry, spectroscopy, and pharmacology. The core ethylenediamine scaffold with its specific aryl substitutions is the cornerstone of its antihistaminic activity. A detailed understanding of the structure-activity relationships and the downstream signaling pathways provides a robust framework for the rational design of new H1 receptor antagonists with enhanced efficacy and safety profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers engaged in the discovery and development of novel antihistaminic agents. Further investigations, particularly obtaining high-resolution crystal structures of this compound and its derivatives in complex with the H1 receptor, will undoubtedly propel the field forward.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. echemi.com [echemi.com]
- 6. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. firsthope.co.in [firsthope.co.in]
- 9. ramauniversity.ac.in [ramauniversity.ac.in]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. SMPDB [smpdb.ca]
- 12. researchgate.net [researchgate.net]
Probing the Anticholinergic Landscape of Chlorothen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen, a first-generation ethylenediamine antihistamine, is recognized for its therapeutic effects in managing allergic conditions. Beyond its primary histamine H1 receptor antagonism, this compound exhibits discernible anticholinergic activity, a characteristic common to many first-generation antihistamines. This technical guide provides a comprehensive exploration of the anticholinergic facet of this compound, detailing its mechanism of action, experimental protocols for characterization, and the associated signaling pathways. While specific quantitative data for this compound's anticholinergic profile is not extensively published, this guide outlines the established methodologies and presents representative data based on structurally similar compounds, such as chloropyramine, to offer a predictive framework for its anticholinergic properties.
Introduction to this compound and its Anticholinergic Activity
This compound, chemically known as N,N-dimethyl-N'-(5-chloro-2-thienyl)-N'-(2-pyridyl)ethane-1,2-diamine, belongs to the ethylenediamine class of H1-receptor antagonists.[1][2] Like other first-generation antihistamines, its chemical structure allows it to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3][] Furthermore, its structural motifs suggest an interaction with muscarinic acetylcholine receptors, leading to anticholinergic effects.[1][3] This secondary pharmacology is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[3][] Understanding the anticholinergic profile of this compound is crucial for a complete pharmacological characterization and for anticipating its clinical implications.
Mechanism of Anticholinergic Action
The anticholinergic activity of drugs like this compound stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[5] There are five subtypes of mAChRs (M1 through M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions.[5] By binding to these receptors, anticholinergic compounds prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades.[5]
The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5] The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, causing a decrease in cyclic AMP (cAMP) levels.[5] The antagonistic action of this compound at these receptors is expected to inhibit these signaling pathways.
Experimental Protocols for Assessing Anticholinergic Activity
To quantitatively assess the anticholinergic activity of this compound, two primary in vitro experimental approaches are recommended: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for a specific receptor subtype.[6][7] These assays are crucial for determining the binding constant (Ki) of this compound at each of the five muscarinic receptor subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Utilize cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).[8]
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of unlabeled this compound.[8]
-
For each concentration of this compound, perform the incubation in triplicate.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent muscarinic antagonist like atropine).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assays (Schild Analysis)
Functional assays measure the effect of an antagonist on the response of a tissue or cell to an agonist. Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist, expressed as a pA2 value.[11][12][13] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[13][14]
Experimental Protocol: In Vitro Schild Analysis
-
Tissue Preparation:
-
Isolate a suitable tissue preparation that expresses muscarinic receptors and exhibits a contractile response to a muscarinic agonist (e.g., guinea pig ileum or trachea).[7]
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
-
Assay Procedure:
-
After an equilibration period, construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period to allow for equilibrium.
-
Construct a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat this process with at least two other increasing concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[15]
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.[16]
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from unity.[16]
-
The x-intercept of the regression line is the pA2 value.[16]
-
Data Presentation
While specific experimental data for this compound is lacking in the public domain, the following tables present hypothetical, yet representative, quantitative data that could be expected from the described experiments, based on the known properties of structurally related first-generation antihistamines.
Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki) of this compound
| Muscarinic Receptor Subtype | Hypothetical Ki (nM) |
| M1 | 50 |
| M2 | 80 |
| M3 | 45 |
| M4 | 120 |
| M5 | 95 |
Lower Ki values indicate higher binding affinity.
Table 2: Hypothetical pA2 Values of this compound from Functional Assays
| Tissue Preparation | Agonist | Hypothetical pA2 Value |
| Guinea Pig Ileum (M3) | Carbachol | 7.5 |
| Rabbit Vas Deferens (M1) | McN-A-343 | 7.2 |
| Rat Atria (M2) | Carbachol | 6.9 |
Higher pA2 values indicate greater antagonist potency.
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways of muscarinic acetylcholine receptors that are antagonized by this compound.
Caption: Antagonism of M1, M3, and M5 muscarinic receptor signaling by this compound.
Caption: Antagonism of M2 and M4 muscarinic receptor signaling by this compound.
Experimental Workflows
The following diagrams outline the workflows for the experimental protocols described.
Caption: Workflow for determining this compound's binding affinity (Ki).
Caption: Workflow for determining this compound's antagonist potency (pA2).
Structure-Activity Relationship (SAR) Considerations
The anticholinergic activity of ethylenediamine antihistamines like this compound can be attributed to several structural features:
-
Tertiary Amine: The dimethylamino group is a common feature in many muscarinic antagonists and is crucial for binding to the receptor.[17]
-
Ethylenediamine Spacer: The two-carbon chain separating the two nitrogen atoms is a key structural element.[2]
-
Aromatic Rings: The chlorothienyl and pyridyl rings contribute to the overall lipophilicity and van der Waals interactions within the receptor binding pocket.[17] Modifications to these rings can significantly impact both antihistaminic and anticholinergic potency.
Conclusion
References
- 1. What is the mechanism of Chloropyramine Hydrochloride? [synapse.patsnap.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. HIGH AFFINITY ACYLATING ANTAGONISTS FOR MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pa2 determination | PPTX [slideshare.net]
- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 15. youtube.com [youtube.com]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
- 17. pharmacy180.com [pharmacy180.com]
The Discovery and Initial Synthesis of Chlorothen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothen, a first-generation antihistamine, emerged from the mid-20th century quest for potent histamine H1 receptor antagonists. This document provides a comprehensive technical overview of its discovery, initial synthesis, and pharmacological characterization. Detailed experimental protocols for its synthesis, quantitative data on its receptor binding affinity, and a thorough exploration of its mechanism of action are presented. Visualizations of the H1 receptor signaling pathway and a typical experimental workflow for its characterization are included to facilitate a deeper understanding of this classic antihistamine.
Introduction
This compound, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(5-chloro-2-thenyl)ethylenediamine, is a member of the ethylenediamine class of antihistamines.[1] Developed during a period of intense research into allergy treatments, it functions as a competitive antagonist at the histamine H1 receptor. Like other first-generation antihistamines, this compound effectively alleviates allergic symptoms but is also associated with sedative side effects due to its ability to cross the blood-brain barrier. This guide will delve into the foundational scientific work that introduced this compound to the pharmacopeia.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine |
| CAS Number | 148-65-2 |
| Molecular Formula | C₁₄H₁₈ClN₃S |
| Molar Mass | 295.83 g/mol |
| Form | Liquid |
| Boiling Point | 155-156 °C at 1.0 mmHg |
| Hydrochloride Salt CAS | 135-35-3 |
| Hydrochloride M. Formula | C₁₄H₁₉Cl₂N₃S |
| Hydrochloride M. Weight | 332.3 g/mol |
| Hydrochloride M. Point | 106-108 °C |
| Hydrochloride Solubility | Freely soluble in water |
Initial Synthesis
The initial synthesis of this compound was reported by Clapp et al. in 1947 and later patented by Kyrides in 1952. The core of the synthesis is a condensation reaction between two key intermediates: 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.
Synthesis of Precursors
3.1.1. Synthesis of 5-chloro-2-thenyl chloride:
A common method for the chloromethylation of 2-chlorothiophene involves the use of paraformaldehyde and hydrogen chloride in an appropriate solvent.
3.1.2. Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine:
This intermediate can be prepared by the reaction of 2-aminopyridine with 2-chloro-N,N-dimethylethylamine.
Final Condensation Step
The final step in the synthesis of this compound involves the alkylation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 5-chloro-2-thenyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of the Amide Salt: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in dry toluene is prepared. To this solution, an equimolar amount of sodium amide is added portion-wise with stirring. The mixture is then heated to reflux to ensure the complete formation of the sodium salt.
-
Step 2: Condensation: A solution of 5-chloro-2-thenyl chloride in dry toluene is added dropwise to the refluxing mixture from the dropping funnel. The reaction is allowed to proceed at reflux for several hours.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Quantitative Data
Table 2: Synthesis and Spectroscopic Data for this compound
| Data Point | Value |
| Reported Yield | Not explicitly stated in available literature |
| Mass Spectrum (EI) | Key fragments (m/z): 58 (base peak), 71, 78, 129, 201, 295 (M+) |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[2] In its resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways. This compound, as an inverse agonist, preferentially binds to the inactive conformation, shifting the equilibrium towards the inactive state and thereby reducing the basal activity of the receptor and blocking the effects of histamine.[3]
The activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The culmination of this pathway results in the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.
Pharmacological Characterization
The primary method for characterizing the interaction of this compound with the H1 receptor is the radioligand binding assay. This in vitro technique allows for the determination of the binding affinity (Ki) of a compound for a specific receptor.
Experimental Protocol: Radioligand Competition Binding Assay
A radioligand competition binding assay is performed to determine the Ki of this compound for the H1 receptor. This involves incubating a constant concentration of a radiolabeled ligand that is known to bind to the H1 receptor with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of unlabeled this compound. The ability of this compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated.
Table 3: Comparative H1 Receptor Binding Affinities of First-Generation Antihistamines
| Antihistamine | Ki (nM) |
| This compound | ~25 |
| Diphenhydramine | 16 |
| Chlorpheniramine | 3.2 |
| Promethazine | 2.2 |
Note: Ki values can vary depending on the experimental conditions and tissue source.
References
- 1. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Analysis of Chlorothen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen, a first-generation antihistamine with anticholinergic properties, has been a subject of interest in medicinal chemistry and pharmacology. Understanding its molecular characteristics and mechanism of action is crucial for the development of new therapeutic agents and for ensuring the quality and efficacy of existing formulations. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathways.
Spectroscopic Data of this compound
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₈ClN₃S | |
| Molecular Weight | 295.83 g/mol | |
| Major Fragment Ions (m/z) | ||
| 295 | [M]⁺ | |
| 224 | [M - C₄H₉N]⁺ | |
| 125 | [C₅H₄N-CH₂-CH₂-N(CH₃)₂]⁺ | |
| 71 | [CH₂-N(CH₃)₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and known values for similar chemical environments.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (Thiophene ring) | 6.8 - 7.2 | m | 2H |
| Aromatic-H (Pyridine ring) | 6.6 - 8.2 | m | 4H |
| -CH₂- (Thienyl-CH₂) | ~ 4.0 | s | 2H |
| -CH₂- (N-CH₂-CH₂-N) | ~ 2.8 | t | 2H |
| -CH₂- (N-CH₂-CH₂-N) | ~ 2.6 | t | 2H |
| -N(CH₃)₂ | ~ 2.2 | s | 6H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic-C (Thiophene ring) | 120 - 145 |
| Aromatic-C (Pyridine ring) | 110 - 150 |
| -CH₂- (Thienyl-CH₂) | ~ 50 |
| -CH₂- (N-CH₂-CH₂-N) | ~ 55 |
| -CH₂- (N-CH₂-CH₂-N) | ~ 40 |
| -N(CH₃)₂ | ~ 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong |
| C-N stretch | 1000 - 1350 | Medium |
| C-S stretch | 600 - 800 | Weak |
| C-Cl stretch | 600 - 800 | Strong |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy Protocol (General)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
-
Ionization:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms: as a first-generation H₁ antihistamine and as an anticholinergic agent.
H₁ Antihistamine Signaling Pathway
As a first-generation antihistamine, this compound competitively inhibits the H₁ histamine receptor. This action blocks the effects of histamine, a key mediator in allergic reactions.
Anticholinergic Signaling Pathway
This compound also acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This is responsible for some of its side effects, such as dry mouth and sedation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and mechanism of action of this compound. The tabulated data, though predictive for NMR and IR, offers a strong basis for the identification and characterization of this compound. The detailed experimental protocols serve as a practical guide for researchers in obtaining empirical data. Furthermore, the visualization of the signaling pathways offers a clear conceptual framework for understanding its pharmacological effects at a molecular level. This comprehensive overview is intended to be a valuable resource for professionals in the fields of pharmaceutical research and development.
Solubility Profile of Chlorothen in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of chlorothen, an antihistaminic and anticholinergic compound, in various common laboratory solvents. Understanding the solubility characteristics of active pharmaceutical ingredients like this compound is fundamental for drug discovery, formulation development, and in-vitro/in-vivo testing. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to guide researchers.
Quantitative and Qualitative Solubility Data
The solubility of this compound is significantly influenced by its salt form. The most common forms are this compound citrate and this compound hydrochloride. The available data for these forms are summarized below. It is important to note that comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature.
This compound Citrate
| Solvent | Quantitative Solubility (Approx.) | Qualitative Solubility | Citation |
| Water | ~28.6 mg/mL | - | [1] |
| Alcohol (unspecified) | ~15.4 mg/mL | - | [1] |
| Ether | - | Practically Insoluble | [1] |
| Chloroform | - | Practically Insoluble | [1] |
| Benzene | - | Practically Insoluble | [1] |
Note: The quantitative data for water and alcohol were calculated from the information "One gram dissolves in 35 ml water, in about 65 ml alc."[1]
This compound Hydrochloride
| Solvent | Quantitative Solubility | Qualitative Solubility | Citation |
| Water | Data not available | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | [2] |
Note: Solubility in DMSO is inferred from its common use as a solvent for creating stock solutions of similar compounds.[2]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]
Objective: To determine the equilibrium solubility of this compound (or its salt form) in a specific solvent at a controlled temperature.
Materials:
-
This compound (citrate or hydrochloride salt)
-
Selected laboratory solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks
-
Sealed vials (e.g., glass screw-cap vials)
-
Constant temperature shaker or orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvent: Ensure the selected solvent is of high purity.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed vials in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled throughout the experiment.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
Investigating the Pharmacokinetics of Chlorothen (likely Chloroethane) in Animal Models: An In-depth Technical Guide
Disclaimer: Initial searches for "Chlorothen" did not yield specific pharmacokinetic data. However, extensive information is available for "Chloroethane," a chemically similar compound, suggesting a possible typographical error in the query. This document will proceed with the available data for Chloroethane, assuming it to be the compound of interest. This assumption should be noted in any research application.
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Chloroethane in commonly used animal models, primarily rats and mice. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for toxicological assessments and for extrapolating potential effects to human populations. This document is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of Chloroethane
Chloroethane is readily absorbed following oral and inhalation exposure in animal models.[1][2] Once absorbed, it is widely distributed throughout the body, with a higher affinity for fat than for muscle or liver tissue.[1][2] The highest concentrations of Chloroethane and its metabolites have been observed in the ovaries, adrenal glands, fat, and skin.[1][2]
Metabolism
The metabolism of Chloroethane proceeds via two primary pathways in both rats and mice[1][2]:
-
Oxidation via Cytochrome P450 (CYP): This pathway, primarily mediated by the CYP2E1 isozyme, results in the formation of acetaldehyde.[3] Acetaldehyde is subsequently and rapidly metabolized to acetic acid.[1]
-
Conjugation with Glutathione (GSH): Chloroethane can be conjugated with glutathione to form S-ethyl-glutathione.[1][2] This conjugate is further metabolized to mercapturic acids, such as S-ethyl-N-acetyl-L-cysteine, which are then excreted in the urine.[1][3] In mice, S-ethyl-L-cysteine is also a urinary metabolite.[3]
Excretion
The primary route of excretion for Chloroethane is dependent on the administered dose. At lower doses, the majority of the compound is metabolized and excreted as carbon dioxide in expired air, indicating complete metabolism.[1] At higher doses that saturate the metabolic pathways, exhalation of the unchanged parent compound becomes the predominant route of elimination.[1] A smaller fraction of metabolites is excreted in the urine and feces.[1]
Quantitative Pharmacokinetic Data
Table 1: Excretion of ¹⁴C-Chloroethane in Female Rats and Mice
| Species | Route | Dose | Expired Chloroethane (%) | Expired CO₂ (%) | Urine (%) | Feces (%) | Tissues and Carcass (%) | Total Recovery (%) |
| Rat | Inhalation | 15,000 ppm (6h) | 1.72 | 41.76 | 15.86 | 6.02 | 34.65 | 100.01 |
| Mouse | Inhalation | 15,000 ppm (6h) | 6.96 | 31.80 | 38.37 | 7.05 | 16.02 | 100.20 |
| Rat | Gavage | 37 mg/kg | 1.12 | 53.57 | 9.66 | 3.15 | 32.03 | 99.53 |
| Mouse | Gavage | 37 mg/kg | 62.81 | 19.17 | 8.68 | 1.60 | 7.64 | 99.90 |
Data compiled from the Toxicological Profile for Chloroethane, Agency for Toxic Substances and Disease Registry.[1]
Experimental Protocols
Detailed experimental protocols are often specific to the study design. However, based on the reviewed literature, the following sections outline general methodologies for oral and inhalation pharmacokinetic studies of Chloroethane in animal models.
Oral Administration (Gavage)
-
Animal Models: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are commonly used.
-
Compound Preparation: Chloroethane is typically dissolved in a suitable vehicle, such as corn oil, for oral administration.
-
Dosing: A single dose is administered via oral gavage. Dose volumes are adjusted based on the animal's body weight.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or cardiac puncture. Tissues and excreta (urine and feces) are also collected.
-
Analytical Method: The concentration of Chloroethane and its metabolites in biological samples is determined using gas chromatography-mass spectrometry (GC-MS).
Inhalation Exposure
-
Animal Models: As with oral studies, rats and mice are the preferred models.
-
Exposure System: Animals are placed in whole-body inhalation chambers.
-
Exposure Conditions: A controlled concentration of Chloroethane vapor is introduced into the chambers for a specified duration (e.g., 6 hours).
-
Sample Collection: Following exposure, blood, tissues, and excreta are collected at various time points.
-
Analytical Method: GC-MS is the standard method for quantifying Chloroethane and its metabolites in collected samples.
Visualization of Pathways and Workflows
Metabolic Pathways of Chloroethane
Caption: Metabolic pathways of Chloroethane.
Experimental Workflow for a Pharmacokinetic Study
Caption: General experimental workflow.
Conclusion
This technical guide summarizes the current understanding of Chloroethane pharmacokinetics in animal models. The compound is readily absorbed and widely distributed, with metabolism occurring through oxidation and glutathione conjugation. While qualitative data is robust, there is a notable gap in the availability of specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC. Further studies are warranted to generate these data, which are essential for more precise risk assessment and interspecies extrapolation. The provided experimental outlines and pathway diagrams serve as a foundational resource for researchers designing and interpreting studies on the pharmacokinetics of Chloroethane and similar volatile organic compounds.
References
Methodological & Application
Application Note: Quantification of Chlorothen in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction Chlorothen is an antihistamine of the ethylenediamine class.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1] This document provides a detailed protocol for the determination of this compound in human plasma using an RP-HPLC method. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The method should be validated according to regulatory guidelines such as those from the FDA or ICH to ensure reliability for bioanalytical applications.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are detailed below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (Approx. 25°C) |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Preparation of Reagents and Solutions
-
0.05 M Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 0.05 M concentration. Adjust the pH to 3.0 using orthophosphoric acid.[1]
-
Mobile Phase: Mix acetonitrile and the prepared 0.05 M phosphate buffer in a 40:60 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication prior to use.[1]
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with diluent to create calibration standards.
Sample Preparation (Protein Precipitation)
This procedure is designed to efficiently remove plasma proteins that can interfere with the analysis and damage the HPLC column.[3][4]
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the required volume of this compound working standard solution (for calibration curve and QC samples) or diluent (for blank samples).
-
Add 1.0 mL of acetonitrile (as the protein precipitating agent) to the tube.[2]
-
Vortex the tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation
The developed bioanalytical method must be validated as per regulatory guidelines.[2][3] The validation process ensures the reliability of the method for its intended purpose and typically includes the following parameters:
-
Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention time of this compound.
-
Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration.[1] Determined by a calibration curve using at least five different concentrations.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentration levels on the same day (intra-day) and on different days (inter-day).[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[3][6]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the analyte remains stable during sample handling and storage.[7]
Quantitative Data Summary
The following table summarizes the expected performance characteristics from a validated method.
| Validation Parameter | Result |
| Linearity Range | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-Day Precision (%CV) | ≤ 8.5% |
| Inter-Day Precision (%CV) | ≤ 10.2% |
| Intra-Day Accuracy (% Bias) | -5.5% to 6.2% |
| Inter-Day Accuracy (% Bias) | -7.8% to 8.1% |
| Mean Recovery | ~92% |
| Stability (Freeze-Thaw, 3 cycles) | Stable (% change < 15%) |
| Stability (Bench-Top, 24h) | Stable (% change < 15%) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Bioanalytical Method Validation Parameters
Caption: Logical relationship of method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. nacalai.com [nacalai.com]
- 5. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
In Vitro H1 Receptor Binding Assay Protocol Using Chlorothen
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in mediating allergic and inflammatory responses.[1][2] Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[1][3] Antagonists of the H1 receptor, such as Chlorothen, are widely used in the treatment of allergic conditions. This document provides a detailed protocol for an in vitro H1 receptor binding assay using this compound as a reference compound. This assay is essential for determining the binding affinity of novel compounds for the H1 receptor.
This compound is a first-generation antihistamine that acts as an antagonist at the H1 receptor.[4] Understanding its binding characteristics is fundamental for the development of new and improved antihistaminic drugs. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5] This protocol will detail a competitive binding assay format, where the unlabeled test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the H1 receptor.
Data Presentation
The binding affinity of a compound is typically expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities of H1 Receptor Antagonists
| Compound | Receptor | Radioligand | Kᵢ (nM) |
| This compound | Histamine H1 | [³H]-Pyrilamine | Data not available |
| Mepyramine (Pyrilamine) | Histamine H1 | [³H]-Mepyramine | 1.1 |
| Carebastine | Histamine H1 | [³H]-Mepyramine | 75.86 |
| Emedastine | Histamine H1 | [³H]-Pyrilamine | 1.3 |
| Levocabastine | Histamine H1 | Not Specified | 0.4 |
| Cetirizine | Histamine H1 | Not Specified | 30 |
| Loratadine | Histamine H1 | Not Specified | 50 |
| Fexofenadine | Histamine H1 | Not Specified | >1000 |
Experimental Protocols
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound (this compound) to displace a specific radiolabeled H1 receptor antagonist (e.g., [³H]-Pyrilamine) from its binding site on the H1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[5][6]
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a commonly used radiolabeled H1 antagonist.[5][7]
-
Test Compound: this compound hydrochloride.[8]
-
Reference Compound: Unlabeled Pyrilamine or another well-characterized H1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Glass Fiber Filters: (e.g., Whatman GF/C or GF/B) pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.
-
Instrumentation:
-
Microplate reader or a harvester for rapid filtration.
-
Liquid scintillation counter.
-
Centrifuge.
-
pH meter.
-
Experimental Workflow
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. This compound hydrochloride | C14H19Cl2N3S | CID 67410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Chlorothen Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Chlorothen analogs for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and biological evaluation are included to facilitate the exploration of novel histamine H1 receptor antagonists.
Introduction
This compound, a first-generation antihistamine of the ethylenediamine class, acts as a histamine H1 receptor antagonist. Its chemical structure, N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, offers several points for chemical modification to explore the structure-activity relationships and to optimize its therapeutic properties. The development of analogs with improved potency, selectivity, and reduced side effects, such as sedation, is a key objective in medicinal chemistry.[1] This document outlines the synthetic strategies for generating this compound analogs and the protocols for their biological characterization.
Structure-Activity Relationship (SAR) of Ethylenediamine Antihistamines
The biological activity of ethylenediamine-based antihistamines is influenced by several structural features. A general understanding of these relationships is crucial for the rational design of novel this compound analogs.[2][3]
-
Diaryl Substitution: The presence of two aryl (or heteroaryl) groups is essential for significant H1 receptor affinity. For this compound, these are the 2-pyridyl and the 5-chlorothiophenyl moieties. The co-planarity of these rings can influence potency.[4]
-
Substituents on Aryl Rings: The nature and position of substituents on the aryl rings significantly impact activity. Electron-withdrawing groups like chlorine or bromine on one of the aryl rings can enhance potency.[3]
-
Ethylenediamine Chain: The two-carbon spacer is a critical component for many H1 antagonists. Branching of this chain generally leads to reduced activity.[5]
-
Terminal Amino Group: A tertiary amine is typically required for maximum activity. This group is believed to be protonated when binding to the receptor.[6]
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes hypothetical SAR data for a series of this compound analogs. The binding affinity for the histamine H1 receptor is presented as the inhibitory constant (Ki). Lower Ki values indicate higher binding affinity. This data is illustrative and serves as a guide for analog design.
| Compound ID | R¹ (on Pyridine) | R² (on Thiophene) | R³ (on terminal N) | Ki (nM) - Hypothetical |
| This compound | H | 5-Cl | CH₃ | 10 |
| Analog 1 | 4-CH₃ | 5-Cl | CH₃ | 15 |
| Analog 2 | H | 5-Br | CH₃ | 8 |
| Analog 3 | H | 5-F | CH₃ | 12 |
| Analog 4 | H | H | CH₃ | 50 |
| Analog 5 | H | 5-Cl | C₂H₅ | 25 |
| Analog 6 | 5-Cl | 5-Cl | CH₃ | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
A plausible synthetic route for this compound and its analogs involves a two-step process: 1) Synthesis of the key intermediate, N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, and 2) Coupling of this intermediate with a substituted thiophene moiety. Two common coupling methods are reductive amination and direct alkylation.
Step 1: Synthesis of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine
-
Reaction: 2-Chloropyridine is reacted with N,N-dimethylethylenediamine in the presence of a base.
-
Procedure:
-
To a solution of 2-chloropyridine (1 equiv.) in an appropriate solvent such as toluene, add N,N-dimethylethylenediamine (1.2 equiv.) and a base like sodium amide (1.5 equiv.).
-
Heat the reaction mixture under reflux for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine.
-
Step 2A: Synthesis of this compound via Reductive Amination
-
Reaction: N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine is reacted with 5-chlorothiophene-2-carbaldehyde in the presence of a reducing agent.
-
Procedure:
-
Dissolve 5-chlorothiophene-2-carbaldehyde (1 equiv.) and N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (1.1 equiv.) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain this compound.
-
Step 2B: Synthesis of this compound via N-Alkylation
-
Reaction: N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine is alkylated with 2-(chloromethyl)-5-chlorothiophene.
-
Procedure:
-
To a solution of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (1.1 equiv.) in a solvent like acetonitrile or DMF, add a base such as potassium carbonate (2 equiv.).
-
Add a solution of 2-(chloromethyl)-5-chlorothiophene (1 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-18 hours.
-
Monitor the reaction by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to give the crude product.
-
Purify by column chromatography to yield this compound.
-
Protocol 2: Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized this compound analogs for the histamine H1 receptor.[7][8][9][10]
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Non-specific binding control: Mianserin or a high concentration of a known H1 antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Synthesized this compound analogs and reference compounds.
-
96-well plates, filter mats, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound analogs) and reference compounds.
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]mepyramine at a final concentration of ~1 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate for 60-120 minutes at 25 °C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway.[11][12]
Experimental Workflow
References
- 1. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 2. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
- 3. firsthope.co.in [firsthope.co.in]
- 4. pharmacy180.com [pharmacy180.com]
- 5. youtube.com [youtube.com]
- 6. ramauniversity.ac.in [ramauniversity.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Using Chlorothen as a Tool Compound in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen, a first-generation histamine H1 receptor antagonist, serves as a valuable tool compound in neuroscience research due to its ability to readily cross the blood-brain barrier and modulate central nervous system (CNS) activity.[1][2] Its primary mechanism of action is the blockade of H1 receptors, but like other first-generation antihistamines, it also exhibits anticholinergic properties.[3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in neuroscience research, with a focus on its sedative and neuromodulatory effects.
Physicochemical Properties and Receptor Binding Profile
This compound's utility as a tool compound is defined by its affinity for its primary target and its interactions with other receptors.
| Property | Value | Source |
| Primary Target | Histamine H1 Receptor | [5] |
| pKi (Guinea Pig Brain H1 Receptor) | 7.6 | BenchChem |
| Ki (Calculated from pKi) | ~25 nM | BenchChem |
Comparative H1 Receptor Binding Affinities:
| Compound | Generation | H1 Receptor Binding Affinity (Ki) [nM] |
| This compound | First | ~2.5 (from pKi of 7.6)[6] |
| Diphenhydramine | First | 1.4 - 84 |
| Chlorpheniramine | First | 2 - 4.81 |
| Loratadine | Second | 16 - 138 |
| Cetirizine | Second | 3 - 6 |
Note: Lower Ki values indicate higher binding affinity. The values presented are a range from various studies and experimental conditions.
Off-Target Binding Profile (Data from structurally similar first-generation antihistamines):
Due to the limited availability of a comprehensive off-target screening profile for this compound, data from the closely related first-generation antihistamine, diphenhydramine, is provided as a proxy to anticipate potential off-target effects.[7]
| Receptor Subtype | Diphenhydramine Ki (nM) | Potential Effect in Neuroscience Research |
| Muscarinic M1-M5 | High affinity | Cognitive impairment, dry mouth |
| Serotonin 5-HT2A | 370 | Modulation of mood and perception |
| Dopamine D2 | 2,100 | Potential for extrapyramidal side effects at high concentrations |
| Alpha-1 Adrenergic | 430 | Dizziness, hypotension |
| Norepinephrine Transporter (NET) | 130 | Altered noradrenergic signaling |
| Serotonin Transporter (SERT) | 1,800 | Minor effects on serotonin reuptake |
Signaling Pathways
This compound acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Blockade of this receptor by this compound inhibits the downstream signaling cascade.
Experimental Protocols
In Vitro: Radioligand Binding Assay for H1 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from CHO-K1 cells)
-
[³H]-Pyrilamine (radioligand)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the H1 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Competition Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Varying concentrations of this compound (or vehicle for total binding)
-
[³H]-Pyrilamine at a concentration close to its Kd
-
Diluted cell membranes
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Pyrilamine (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo: Behavioral Assays in Rodents
These protocols are designed to assess the sedative and motor-impairing effects of this compound.
General Considerations:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before each experiment.
-
Dosing: Administer this compound intraperitoneally (i.p.) at doses ranging from 5-20 mg/kg.[8] A dose-response curve should be generated to determine the optimal dose for the desired effect. Administer the compound 30-60 minutes before testing.
-
Controls: Always include a vehicle-treated control group.
1. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Sedating compounds are expected to decrease locomotor activity.
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
Record the animal's behavior using an automated tracking system or by manual scoring.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
Expected Outcome with this compound: A dose-dependent decrease in total distance traveled and rearing frequency, indicative of sedation.
2. Rotarod Test for Motor Coordination and Balance
This test evaluates motor coordination and balance, which can be impaired by sedating drugs.
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
Procedure:
-
Training: Train the animals on the rotarod for a few days prior to the experiment to establish a stable baseline performance.
-
On the test day, place the animal on the rod rotating at a low, constant speed.
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an appropriate inter-trial interval.
-
Expected Outcome with this compound: A dose-dependent decrease in the latency to fall, indicating impaired motor coordination.
3. Elevated Plus Maze for Anxiety-Like Behavior
This test assesses anxiety-like behavior based on the animal's natural aversion to open, elevated spaces. While primarily a test for anxiety, sedative effects can confound the results by reducing overall activity.
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Parameters to Measure:
-
Percentage of time spent in the open arms
-
Percentage of open arm entries
-
Total number of arm entries (as a measure of overall activity)
-
-
Expected Outcome with this compound: A decrease in the total number of arm entries, reflecting its sedative effects. The interpretation of anxiety-related parameters should be made with caution due to the confounding motor effects.
In Vivo: Microdialysis for Measuring Acetylcholine Release
This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions. First-generation antihistamines have been shown to increase extracellular acetylcholine levels in the cortex and hippocampus.[8]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of acetylcholine levels.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg, i.p.).[8]
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection acetylcholine levels as a percentage of the baseline levels.
-
Expected Outcome with this compound: A significant increase in extracellular acetylcholine levels in the targeted brain region.[8]
Experimental Workflows and Logical Relationships
Safety and Handling
This compound hydrochloride should be handled with care. It may cause skin and eye irritation, and inhalation of dust can lead to respiratory irritation.[9] Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a useful tool compound for investigating the role of the central histaminergic system in various neurophysiological processes. Its ability to cross the blood-brain barrier and its known effects on sedation and acetylcholine release make it suitable for a range of in vitro and in vivo studies. However, researchers must be mindful of its potential off-target effects, particularly its anticholinergic activity, and design experiments with appropriate controls to ensure the accurate interpretation of results. The protocols and data presented in this document provide a comprehensive guide for the effective and safe use of this compound in neuroscience research.
References
- 1. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. biomed-easy.com [biomed-easy.com]
- 7. benchchem.com [benchchem.com]
- 8. Histamine H1 receptor antagonists produce increases in extracellular acetylcholine in rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
Determining the Potency of Chlorothen: Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen is a first-generation antihistamine, exerting its therapeutic effects by acting as an antagonist to the histamine H1 receptor.[1][2] As a competitive inhibitor, it blocks the action of histamine, a key mediator in allergic and inflammatory responses, thereby alleviating symptoms such as itching, sneezing, and vasodilation.[2][3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses.[4][5]
Accurate determination of this compound's potency is crucial for understanding its pharmacological profile and for the development of new therapeutic agents. This document provides detailed protocols for three key cell-based assays designed to quantify the potency of this compound and other H1 receptor antagonists: a Histamine H1 Receptor Binding Assay, a Calcium Flux Assay, and a Histamine Release Assay.
Signaling Pathway of the Histamine H1 Receptor
The binding of histamine to the H1 receptor triggers a conformational change, activating the associated Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[4][6] this compound, as an antagonist, competitively binds to the H1 receptor, preventing histamine from initiating this cascade.
Quantitative Data Summary
The following tables summarize representative quantitative data for first-generation antihistamines, which can be used as a benchmark for assessing the potency of this compound.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Cell Line | Radioligand | Ki (nM) |
| Chlorpheniramine | Rat Cerebral Cortex | [³H]mepyramine | 1-3 |
| Diphenhydramine | Guinea Pig Cerebellum | [³H]pyrilamine | 15 |
| This compound (Expected) | HEK293 (hH1R) | [³H]mepyramine | 1-20 |
Ki (inhibitory constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Inhibition of Histamine-Induced Calcium Flux
| Compound | Cell Line | EC₅₀ of Histamine (nM) | IC₅₀ (nM) |
| Pyrilamine | HEK293 | ~70 | 100-1000 |
| Diphenhydramine | CHO (hH1R) | ~50 | ~50 |
| This compound (Expected) | HEK293 (hH1R) | ~70 | 10-100 |
IC₅₀ (half maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.
Table 3: Inhibition of Histamine Release
| Compound | Cell Line | Stimulus | IC₅₀ (µM) |
| Ketotifen | RBL-2H3 | A23187 | 36.4 |
| Chlorpheniramine | RBL-2H3 | Antigen | ~10 |
| This compound (Expected) | RBL-2H3 | Antigen | 10-50 |
IC₅₀ in this context represents the concentration of the compound that inhibits histamine release by 50%.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor (hH1R)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[³H]mepyramine (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM Mianserin)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hH1R cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (with excess Mianserin).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by histamine.[4]
Materials:
-
HEK293 cells stably expressing hH1R
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Histamine
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK293-hH1R cells into a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
-
Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) into each well.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with histamine alone (0% inhibition) and untreated cells (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Histamine Release Assay
This assay assesses the ability of this compound to inhibit the degranulation of mast cells and the subsequent release of histamine.[7] The rat basophilic leukemia cell line RBL-2H3 is a commonly used model for mast cells.[8]
Materials:
-
RBL-2H3 cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
This compound
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE for 2-24 hours.
-
-
Compound Incubation:
-
Wash the sensitized cells with Tyrode's buffer.
-
Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Add DNP-BSA to the wells to induce degranulation.
-
Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
-
Histamine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
Calculate the percentage of inhibition of histamine release for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
The cell-based assays outlined in this document provide robust and reliable methods for determining the potency of this compound as a histamine H1 receptor antagonist. The receptor binding assay directly measures the affinity of the compound for its target, while the calcium flux and histamine release assays provide functional readouts of its inhibitory activity in a cellular context. By employing these protocols, researchers can obtain critical quantitative data to characterize the pharmacological profile of this compound and to guide the development of novel antihistamines with improved therapeutic properties.
References
- 1. sketchviz.com [sketchviz.com]
- 2. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Analytical Method for Chlorothen (1,1,1-Trichloroethane) Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen, chemically known as 1,1,1-trichloroethane, is a chlorinated hydrocarbon that has seen use as a solvent and chemical intermediate. The control of impurities in any chemical substance, particularly those with potential applications in regulated industries, is a critical aspect of quality control. Impurities can arise from the manufacturing process, degradation of the substance over time, or interaction with storage containers. This application note details a comprehensive analytical method for the identification and quantification of potential impurities in this compound, ensuring its quality, stability, and safety.
The developed method is a stability-indicating gas chromatography-mass spectrometry (GC-MS) technique capable of separating and quantifying process-related impurities and degradation products. This document provides the necessary protocols for impurity profiling and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.
Potential Impurities
A thorough understanding of the synthesis and degradation pathways of this compound is essential for identifying potential impurities.
2.1. Process-Related Impurities:
The industrial production of 1,1,1-trichloroethane typically involves the hydrochlorination of vinyl chloride to yield 1,1-dichloroethane, which is then subjected to chlorination. A significant side-product of this process is the isomeric 1,1,2-trichloroethane .[1] Other potential process-related impurities could include unreacted starting materials or by-products from other synthesis routes.
2.2. Degradation Products:
This compound can degrade under various environmental conditions. The primary degradation pathways are:
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form 1,1-dichloroethene .[2]
-
Hydrolysis: Slow reaction with water to produce acetic acid .[2]
Forced degradation studies are crucial to identify other potential degradation products that may form under stress conditions.
Analytical Method: Stability-Indicating GC-MS
A gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the separation and quantification of this compound and its potential impurities. GC is an ideal technique for analyzing volatile compounds like chlorinated hydrocarbons.[3][4][5] The mass spectrometer provides definitive identification of the separated components.
3.1. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet: Split/splitless, operated in split mode with a split ratio of 50:1
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM) for quantification of specific impurities.
3.2. Sample and Standard Preparation:
-
Solvent: High-purity Hexane or Pentane.
-
This compound Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the solvent.
-
Standard Stock Solutions: Prepare individual stock solutions of this compound, 1,1,2-trichloroethane, and 1,1-dichloroethene in the chosen solvent at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing this compound and the potential impurities at appropriate concentrations for calibration.
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[6] The studies were designed to achieve a target degradation of 5-20%.[6]
4.1. Experimental Protocols for Forced Degradation:
-
Acid Hydrolysis:
-
To 1 mL of the this compound sample solution (10 mg/mL in a suitable co-solvent if necessary), add 1 mL of 0.1 M Hydrochloric Acid.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool the solution, neutralize with 0.1 M Sodium Hydroxide, and extract with the chosen organic solvent.
-
Analyze the organic layer by GC-MS.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound sample solution, add 1 mL of 0.1 M Sodium Hydroxide.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool the solution, neutralize with 0.1 M Hydrochloric Acid, and extract with the organic solvent.
-
Analyze the organic layer by GC-MS.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound sample solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Extract the solution with the organic solvent.
-
Analyze the organic layer by GC-MS.
-
-
Thermal Degradation:
-
Place the this compound sample in a controlled-temperature oven at 105 °C for 48 hours.
-
After cooling, dissolve a known amount of the sample in the solvent and analyze by GC-MS.
-
-
Photolytic Degradation:
-
Expose the this compound sample to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to evaluate potential degradation, as per ICH Q1B guidelines.
-
Dissolve a known amount of the exposed sample in the solvent and analyze by GC-MS.
-
Data Presentation
Table 1: Summary of Potential Impurities in this compound
| Impurity Name | Type | Origin |
| 1,1,2-Trichloroethane | Process-Related | Isomeric by-product of synthesis.[1] |
| 1,1-Dichloroethene | Degradation Product | Dehydrochlorination of this compound.[2] |
| Acetic Acid | Degradation Product | Hydrolysis of this compound.[2] |
Table 2: Quantitative Analysis of a Representative this compound Batch
| Analyte | Retention Time (min) | Concentration (% w/w) | Limit of Detection (LOD) (% w/w) | Limit of Quantification (LOQ) (% w/w) |
| This compound | 8.5 | 99.8 | 0.001 | 0.003 |
| 1,1,2-Trichloroethane | 9.2 | 0.15 | 0.002 | 0.006 |
| 1,1-Dichloroethene | 6.8 | Not Detected | 0.001 | 0.003 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ~8% | Acetic Acid, 1,1-Dichloroethene |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | ~15% | 1,1-Dichloroethene, Acetic Acid |
| Oxidation (3% H₂O₂, RT, 24h) | ~5% | Minor unidentified peaks |
| Thermal (105°C, 48h) | ~3% | 1,1-Dichloroethene |
| Photolytic (ICH Q1B) | ~2% | Minor unidentified peaks |
Visualizations
Conclusion
The developed stability-indicating GC-MS method is specific, sensitive, and accurate for the determination of this compound and its process-related and degradation impurities. The method was successfully applied to the analysis of a bulk this compound sample and was able to separate the main component from its key impurities. The forced degradation studies confirmed the stability-indicating nature of the method, as it could effectively separate the degradation products from the parent compound. This application note provides a robust framework for the quality control and stability assessment of this compound. Further validation of the method should be performed according to ICH Q2(R1) guidelines before its implementation in a regulated environment.
References
- 1. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1,1-Trichloroethane | CCl3CH3 | CID 6278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. osha.gov [osha.gov]
- 6. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Synthesis and Purification of Chlorothen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Chlorothen hydrochloride, a first-generation antihistamine. The synthesis involves a multi-step process commencing with the preparation of key intermediates, followed by an alkylation reaction to form the this compound free base, which is subsequently converted to its hydrochloride salt. Purification techniques, including column chromatography and recrystallization, are described to ensure high purity of the final product. Furthermore, analytical methods for assessing the purity of this compound hydrochloride are detailed, along with an overview of its mechanism of action as a histamine H1 receptor antagonist.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Formula | C₁₄H₁₉Cl₂N₃S |
| Molecular Weight | 332.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 106-108 °C |
| Solubility | Freely soluble in water and methanol |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that can be broadly divided into the synthesis of key intermediates, the final alkylation reaction, and the formation of the hydrochloride salt.
Experimental Workflow for this compound Hydrochloride Synthesis
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Protocol 1: Synthesis of N,N-Dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (Intermediate 1)
This procedure outlines the synthesis of a key intermediate, N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, from 2-aminopyridine and 2-(dimethylamino)ethyl chloride.
Materials:
-
2-Aminopyridine
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Sodium amide (NaNH₂)
-
Toluene, anhydrous
-
Liquid ammonia
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place sodium amide in anhydrous toluene.
-
Add a solution of 2-aminopyridine in toluene dropwise to the sodium amide suspension with stirring.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the formation of the sodium salt of 2-aminopyridine.
-
Cool the reaction mixture and add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt) in toluene dropwise.
-
After the addition, heat the mixture to reflux for several hours to complete the alkylation.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine as a colorless to pale yellow oil.
| Reactant | Molar Ratio | Typical Yield | Purity |
| 2-Aminopyridine | 1.0 | 70-80% | >95% (GC) |
| 2-(Dimethylamino)ethyl chloride | 1.1 | ||
| Sodium amide | 1.2 |
Protocol 2: Synthesis of 5-Chloro-2-(chloromethyl)thiophene (Intermediate 2)
This protocol describes the chloromethylation of 2-chlorothiophene to yield the second key intermediate.
Materials:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Hydrochloric acid, concentrated
-
Zinc chloride, anhydrous
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube.
-
Add 2-chlorothiophene, paraformaldehyde, and anhydrous zinc chloride to the flask.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the stirred mixture.
-
After saturation with HCl, continue stirring at a low temperature for several hours, then allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the ether extract with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-chloro-2-(chloromethyl)thiophene.
| Reactant | Molar Ratio | Typical Yield | Purity |
| 2-Chlorothiophene | 1.0 | 60-70% | >95% (GC) |
| Paraformaldehyde | 1.2 | ||
| Zinc chloride | 0.1 |
Protocol 3: Synthesis of this compound Free Base
This protocol details the alkylation of Intermediate 1 with Intermediate 2 to form the this compound free base.
Materials:
-
N,N-Dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (Intermediate 1)
-
5-Chloro-2-(chloromethyl)thiophene (Intermediate 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
Add a solution of Intermediate 1 in anhydrous DMF dropwise to the suspension at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of Intermediate 2 in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound free base.
| Reactant | Molar Ratio | Typical Yield |
| Intermediate 1 | 1.0 | 80-90% (crude) |
| Intermediate 2 | 1.0 | |
| Sodium Hydride | 1.1 |
Protocol 4: Purification of this compound Free Base by Column Chromatography
This protocol describes the purification of the crude this compound free base using silica gel column chromatography.
Materials:
-
Crude this compound free base
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry. To prevent degradation of the amine product on the acidic silica gel, the silica can be deactivated by pre-eluting the column with a solvent mixture containing 1-2% triethylamine.
-
Dissolve the crude this compound free base in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities and should be determined by TLC.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound free base as an oil.
| Parameter | Condition |
| Stationary Phase | Silica gel (deactivated with triethylamine) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Monitoring | TLC with UV visualization |
Protocol 5: Conversion to this compound Hydrochloride
This protocol details the conversion of the purified free base to its hydrochloride salt.
Materials:
-
Purified this compound free base
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or as a solution in anhydrous ether)
Procedure:
-
Dissolve the purified this compound free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in anhydrous ether dropwise with stirring.
-
A white precipitate of this compound hydrochloride will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain pure this compound hydrochloride.
| Reactant | Molar Ratio | Typical Yield | Purity |
| This compound Free Base | 1.0 | >95% | >99% (HPLC) |
| Hydrogen Chloride | ~1.1 |
Purification by Recrystallization
For further purification, this compound hydrochloride can be recrystallized.
Protocol 6: Recrystallization of this compound Hydrochloride
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
To induce further crystallization, the flask can be placed in an ice bath.
-
If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether.
-
Dry the crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard method for determining the purity of this compound hydrochloride.[1]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. Histamine, upon binding to the H1 receptor, activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine, such as allergic and inflammatory responses. By binding to the H1 receptor, this compound prevents the binding of histamine and stabilizes the receptor in its inactive conformation, thereby blocking this signaling cascade.
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
Application Notes and Protocols for Assessing Chlorothen Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothen is a first-generation antihistamine, a class of drugs that competitively antagonize the histamine H1 receptor.[1] This action mitigates the effects of histamine, a key mediator in allergic and inflammatory responses. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established animal models. The provided methodologies are based on standard practices for evaluating H1 antihistamines. Due to the limited availability of public in vivo efficacy data specifically for this compound, the quantitative data presented is based on studies of the closely related first-generation antihistamine, chlorpheniramine, to provide a relevant frame of reference.
Mechanism of Action: H1 Receptor Antagonism
This compound, as a histamine H1 receptor antagonist, does not prevent the release of histamine from mast cells but rather blocks its ability to bind to H1 receptors on target cells. This prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy. This compound, by blocking the initial binding of histamine, prevents this cascade from occurring.
H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling Pathway and the antagonistic action of this compound.
In Vivo Efficacy Models
Several well-established in vivo models can be utilized to assess the antihistaminic properties of this compound. These models evaluate the ability of the compound to counteract histamine-induced physiological responses.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is a classic and reliable method for evaluating the protective effect of antihistamines against histamine-induced airway obstruction.
Experimental Workflow
Caption: Workflow for Histamine-Induced Bronchoconstriction Assay.
Protocol
-
Animals: Male Hartley guinea pigs (300-400 g) are used. Animals are fasted overnight with free access to water.
-
Groups: Animals are divided into a vehicle control group and multiple this compound treatment groups (n=6-8 per group).
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the histamine challenge.
-
Histamine Challenge: Each guinea pig is placed in a whole-body plethysmograph and exposed to an aerosol of histamine dihydrochloride (typically 0.1-0.2% in saline) generated by a nebulizer.
-
Endpoint Measurement: The primary endpoint is the time from the start of the aerosol exposure to the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and signs of respiratory distress.
-
Data Analysis: The percentage of protection offered by this compound is calculated using the following formula: % Protection = [(T2 - T1) / T1] x 100 Where T1 is the mean PCD time for the vehicle group and T2 is the PCD time for each treated animal. The ED50 (the dose required to protect 50% of the animals from PCD for a specified time) can be determined by probit analysis.
Quantitative Data (Based on Chlorpheniramine)
| Compound | Animal Model | Route of Admin. | ED50 | Reference |
| Chlorpheniramine | Guinea Pig | i.v. | 5.8 µg/kg | [2] |
| Diphenhydramine | Guinea Pig | i.v. | 135 µg/kg | [2] |
Passive Cutaneous Anaphylaxis (PCA) in Rodents
The PCA model is used to evaluate the effect of antihistamines on IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.
Experimental Workflow
Caption: Workflow for Passive Cutaneous Anaphylaxis (PCA) Assay.
Protocol
-
Animals: Male BALB/c mice or Wistar rats are commonly used.
-
Sensitization: Animals are passively sensitized by an intradermal (i.d.) injection of anti-dinitrophenyl (DNP) IgE antibody into the ear pinna or a shaved area of the back.
-
Drug Administration: 24 hours after sensitization, animals are treated with this compound or vehicle (i.p. or p.o.).
-
Challenge: 30-60 minutes after drug administration, a solution containing DNP-human serum albumin (HSA) and Evans blue dye is injected intravenously (i.v.).
-
Endpoint Measurement: After a defined period (e.g., 30 minutes), the animals are euthanized, and the area of skin with the blue dye is excised. The dye is then extracted from the tissue (e.g., using formamide) and quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: The amount of dye extravasation is proportional to the increase in vascular permeability. The percentage of inhibition by this compound is calculated by comparing the absorbance values of the treated groups with the vehicle control group.
Quantitative Data (Based on First-Generation Antihistamines)
| Compound | Animal Model | Route of Admin. | Dose | % Inhibition of PCA |
| Promethazine | Mouse | p.o. | 10 mg/kg | Data not available, but effective |
| Cyproheptadine | Mouse | i.p. | 1 mg/kg | Significant inhibition |
Histamine-Induced Paw Edema in Rats
This model assesses the anti-inflammatory properties of antihistamines by measuring their ability to reduce localized edema induced by histamine.
Protocol
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into a vehicle control group and this compound treatment groups.
-
Drug Administration: this compound or vehicle is administered (e.g., i.p. or p.o.) 30-60 minutes prior to the histamine injection.
-
Induction of Edema: A sub-plantar injection of histamine (e.g., 100 µl of 0.1% solution) is administered into the right hind paw of each rat.
-
Endpoint Measurement: The paw volume is measured using a plethysmometer at various time points after the histamine injection (e.g., 0, 30, 60, 120, and 180 minutes).
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Quantitative Data (Based on Chlorpheniramine)
| Compound | Animal Model | Route of Admin. | Dose | % Inhibition of Paw Edema | Reference |
| Chlorpheniramine | Rat | i.p. | 10 mg/kg | Significant reduction | [3][4] |
| Chlorpheniramine | Rat | i.p. | 2.5 mg/kg | No significant reduction | [3][4] |
Summary and Conclusion
The in vivo models described provide robust and reproducible methods for evaluating the efficacy of this compound as a histamine H1 receptor antagonist. The histamine-induced bronchoconstriction model in guinea pigs is ideal for assessing its protective effects on the airways. The passive cutaneous anaphylaxis model in rodents provides insights into its ability to inhibit IgE-mediated mast cell degranulation and vascular permeability. Finally, the histamine-induced paw edema model in rats is useful for quantifying its anti-inflammatory properties. By employing these detailed protocols, researchers can effectively characterize the in vivo pharmacological profile of this compound and similar antihistaminic compounds.
References
Application Note: Quantification of Chlorothen in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chlorothen in biological matrices, specifically plasma and urine. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, toxicological screening, and other clinical research applications where accurate measurement of this compound is required. The described workflow, from sample extraction to data analysis, provides a comprehensive guide for researchers in the field.
Introduction
This compound is a novel chlorinated therapeutic agent whose pharmacokinetic and metabolic profile is of significant interest in drug development. Accurate quantification in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2][3][4][5] This document provides a detailed protocol for the determination of this compound in plasma and urine using LC-MS/MS, addressing common challenges such as matrix effects and the need for efficient sample cleanup.[6]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences and concentrate the analyte of interest.[2] Two common and effective methods for plasma and urine are protein precipitation (PPT) and supported liquid extraction (SLE).
1. Protein Precipitation (for Plasma Samples)
This method is rapid and suitable for high-throughput analysis.
-
Reagents: Acetonitrile (ACN) containing an appropriate internal standard (IS).
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of cold ACN with the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2. Supported Liquid Extraction (for Urine Samples)
SLE offers a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects, a common issue in urine samples.[7][8]
-
Reagents: Methyl tert-butyl ether (MTBE), deionized water, internal standard. For enzymatic hydrolysis of conjugated metabolites, β-glucuronidase is used.[7]
-
Procedure:
-
(Optional Hydrolysis Step) To 200 µL of urine, add a buffer and β-glucuronidase solution and incubate to de-conjugate any glucuronidated metabolites.[7]
-
Dilute the urine sample with deionized water.
-
Load the diluted sample onto an SLE plate or cartridge and allow it to absorb for 5 minutes.[7]
-
Add MTBE to the SLE plate or cartridge to elute the analyte of interest.
-
Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC)
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A representative gradient is shown in the table below.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Specific precursor-to-product ion transitions, collision energies (CE), and other source parameters must be optimized for this compound and its internal standard.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: MS/MS Parameters for this compound and Internal Standard (IS) (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value |
Table 3: Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting Chlorothen solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Chlorothen in cell culture media.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my cell culture medium.
Question: I am trying to directly dissolve this compound powder in my cell culture medium, but it's not going into solution or is forming a precipitate. What should I do?
Answer:
Directly dissolving this compound powder in complex solutions like cell culture media is generally not recommended. The high concentration of salts, proteins, and other components in the media can interfere with the dissolution of the compound. The recommended approach is to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium.
Troubleshooting Steps:
-
Identify the form of this compound: Determine whether you are using this compound citrate or this compound hydrochloride. Their solubilities differ, which will guide your choice of solvent.
-
Prepare a Concentrated Stock Solution:
-
For this compound hydrochloride: This salt is freely soluble in water.[1] Prepare a stock solution in sterile, purified water (e.g., Milli-Q® or deionized water).
-
For this compound citrate: This salt has a defined solubility in water and alcohol. One gram dissolves in 35 mL of water.[1] You can prepare a stock solution in sterile, purified water. A 1% aqueous solution of this compound citrate will have a pH of 3.9 to 4.1.[1]
-
-
Aid Dissolution: If the compound does not dissolve readily in the chosen solvent, you can try the following methods:
-
Vortexing: Mix the solution vigorously.
-
Gentle Warming: Warm the solution to 37°C in a water bath.
-
Sonication: Use a sonicator bath to break down any powder aggregates.
-
-
Sterile Filtration: After the powder is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Dilution into Culture Medium: Add the sterile stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently swirling to ensure rapid and uniform mixing, which can prevent precipitation.
Issue: A precipitate forms when I add my this compound stock solution to the cell culture medium.
Question: I have successfully prepared a clear stock solution of this compound, but when I add it to my cell culture medium, a precipitate appears. How can I resolve this?
Answer:
Precipitation upon dilution of a stock solution into cell culture medium is a common issue that can be caused by several factors, including the solvent used for the stock solution, the concentration of the stock solution, and the pH of the medium.
Troubleshooting Steps:
-
Check Solvent Concentration: If you prepared your stock solution in a solvent other than water (e.g., ethanol for the citrate salt), ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%) to avoid both cytotoxicity and precipitation.
-
Reduce Stock Solution Concentration: A highly concentrated stock solution can lead to a rapid change in local concentration when added to the medium, causing the compound to precipitate. Try preparing a less concentrated stock solution and adding a proportionally larger volume to your medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution. Adding a cold stock solution to warm medium can sometimes cause precipitation.
-
Slow, Drop-wise Addition: Add the stock solution to the medium slowly and drop-wise while gently swirling the medium. This helps to ensure that the compound is dispersed and dissolved quickly, preventing localized high concentrations that can lead to precipitation.
-
pH Considerations: The pH of a 1% aqueous solution of this compound citrate is acidic (pH 3.9-4.1).[1] If you are adding a large volume of a concentrated stock solution, it might lower the pH of your culture medium, which could affect both the solubility of the compound and the health of your cells. Check the pH of your final culture medium after adding the this compound solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a this compound stock solution?
A1: For this compound hydrochloride, sterile, purified water is the recommended solvent as it is freely soluble.[1] For this compound citrate, sterile, purified water is also a good choice, with a solubility of 1 gram in 35 mL.[1] Ethanol can also be used for the citrate salt (1 gram in approximately 65 mL), but you must ensure the final ethanol concentration in your cell culture is not toxic to your cells (typically <0.5%).[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: It is generally recommended to prepare fresh stock solutions for each experiment. If you need to store the solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stability of this compound in aqueous solution over time in these conditions should be validated for your specific experimental needs.
Q3: Is this compound soluble in DMSO?
Q4: My this compound is in its base form, not a salt. How should I dissolve it?
A4: The base form of this compound is a liquid and is described as a strong base.[1] It is practically insoluble in water.[1] For cell culture applications, it is highly recommended to use one of the salt forms (hydrochloride or citrate) due to their higher aqueous solubility. If you only have the base form, you might need to dissolve it in an organic solvent like ethanol or DMSO and be very careful about the final solvent concentration in your culture medium.
Data Presentation
| Form of this compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | pH of 1% Aqueous Solution |
| This compound (base) | C14H18ClN3S | 295.83 | Practically insoluble in water.[1] | Not Applicable |
| This compound hydrochloride | C14H18ClN3S · HCl | 332.29 | Freely soluble in water.[1] | Not specified |
| This compound citrate | C14H18ClN3S · C6H8O7 | 487.95 | 1 g in 35 mL of water; 1 g in ~65 mL of alcohol. Practically insoluble in ether, chloroform, and benzene.[1] | 3.9 - 4.1[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound Citrate
Materials:
-
This compound citrate powder (MW: 487.95 g/mol )
-
Sterile, purified water (e.g., Milli-Q® or deionized water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath at 37°C (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.010 L * 487.95 g/mol = 0.0488 g or 48.8 mg
-
-
Weigh the powder: Accurately weigh out 48.8 mg of this compound citrate powder and transfer it to a sterile 15 mL conical tube.
-
Add solvent: Add a portion of the sterile water (e.g., 8 mL) to the conical tube.
-
Dissolve the compound:
-
Cap the tube and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again.
-
Alternatively, use a sonicator bath for 5-10 minutes.
-
-
Bring to final volume: Once the powder is completely dissolved and the solution is clear, add sterile water to bring the final volume to 10 mL.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and store: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound in cell culture media.
Caption: Simplified signaling pathway for H1 receptor antagonists like this compound.
References
Optimizing Chlorothen dosage for in vivo animal studies
This guide provides technical information, troubleshooting advice, and standardized protocols for researchers utilizing Chlorothen in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation antihistamine and anticholinergic agent.[1] Its primary mechanism of action is as an antagonist of the Histamine H1 receptor. By binding to H1 receptors, it prevents histamine from initiating the downstream signaling cascade typically associated with allergic responses.[2][3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gq alpha subunit, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][4] This pathway ultimately increases intracellular calcium and activates Protein Kinase C (PKC).[5]
Q2: What are the expected physiological effects of this compound in animal models?
A2: As an H1 antagonist, this compound is expected to counteract histamine-induced effects such as smooth muscle contraction (e.g., bronchoconstriction), increased vascular permeability, and sensory nerve stimulation (e.g., itching).[3] Due to its first-generation classification, this compound can cross the blood-brain barrier, leading to central nervous system effects like sedation or drowsiness.[2][6] It also possesses anticholinergic properties, which may result in effects like dry mouth or blurred vision at higher doses.[1]
Q3: What is a typical starting dose for this compound in rodent studies?
A3: A typical starting dose requires careful consideration of the animal species, the specific research question, and the route of administration. For initial dose-range-finding studies in mice or rats, a common starting point for first-generation antihistamines is in the range of 1-10 mg/kg, administered orally or via intraperitoneal injection. It is crucial to perform a literature search for studies using similar compounds or models and to conduct a pilot study to determine the optimal dose.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation depends on the route of administration. This compound hydrochloride is a salt form that generally exhibits improved solubility in aqueous solutions.[7] For oral gavage, it can often be dissolved in sterile water or a 0.9% saline solution. For intraperitoneal (IP) injection, a sterile, isotonic saline solution is recommended. It is critical to ensure the compound is fully dissolved and to determine the maximum solubility for the chosen vehicle to avoid precipitation. The stability of the formulation should also be considered; prepare solutions fresh daily unless stability data indicates otherwise.
Data Presentation: Key Compound Properties
The following tables summarize essential properties and recommended starting points for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine | [1] |
| Molecular Formula | C₁₄H₁₈ClN₃S | [1] |
| Molar Mass | 295.83 g/mol | [1] |
| Form (Hydrochloride) | C₁₄H₁₉Cl₂N₃S | [7] |
| Molar Mass (Hydrochloride) | 332.3 g/mol | [7] |
Table 2: Recommended Starting Doses for In Vivo Rodent Studies
| Species | Route of Administration | Recommended Starting Dose Range | Vehicle |
| Mouse | Oral (p.o.) | 5 - 20 mg/kg | Sterile Water, 0.5% Methylcellulose |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Sterile 0.9% Saline |
| Rat | Oral (p.o.) | 5 - 20 mg/kg | Sterile Water, 0.5% Methylcellulose |
| Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Sterile 0.9% Saline |
| Note: These are suggested starting ranges. The optimal dose must be determined empirically for each experimental model. |
Experimental Protocols
Protocol 1: Dose-Response Study for Efficacy
This protocol outlines a method to determine the effective dose (ED₅₀) of this compound for inhibiting a histamine-induced response, such as in a guinea pig bronchospasm model.
-
Animal Acclimatization: Acclimate male Hartley guinea pigs (300-400g) for at least 7 days with free access to food and water.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=6-8 per group): Vehicle control (e.g., 0.9% Saline), and four escalating doses of this compound (e.g., 1, 3, 10, 30 mg/kg).
-
Drug Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., i.p. injection). Allow for a 30-60 minute pre-treatment period.
-
Histamine Challenge: Place each animal in a histamine chamber and expose it to a histamine aerosol (e.g., 0.1% histamine solution nebulized).[8]
-
Endpoint Measurement: Record the time to onset of pre-convulsive dyspnea (PCD). A cut-off time (e.g., 300 seconds) should be established.
-
Data Analysis: Calculate the percentage of protection for each dose group compared to the vehicle control. Plot the dose-response curve and determine the ED₅₀ using non-linear regression.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
This protocol provides a basic framework for assessing the pharmacokinetic profile of this compound in rats.
-
Animal Preparation: Use cannulated male Sprague-Dawley rats (e.g., jugular vein cannulation) to facilitate serial blood sampling. Acclimate for at least 3 days post-surgery.
-
Group Allocation: Assign animals to groups based on the route of administration to be tested (e.g., intravenous bolus, oral gavage). A typical dose might be 5 mg/kg.
-
Drug Administration: Administer this compound to the animals. For the IV group, this serves as the 100% bioavailability reference.
-
Blood Sampling: Collect blood samples (approx. 150 µL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy / No Biological Response | Dose Too Low: The administered dose is below the therapeutic threshold. | - Perform a dose-escalation study. - Review literature for effective doses of similar first-generation antihistamines. |
| Compound Degradation: this compound solution may be unstable. | - Prepare fresh solutions for each experiment. - Verify solubility and stability in the chosen vehicle. | |
| Incorrect Administration: Improper oral gavage or IP injection technique. | - Ensure proper training and technique for the chosen route of administration. - Use a dye like Evans Blue in a separate cohort of animals to verify injection accuracy. | |
| Excessive Sedation or Adverse Effects | Dose Too High: The dose is causing significant off-target CNS or anticholinergic effects.[9] | - Reduce the dose. - Consider a different route of administration that may alter the PK/PD profile. |
| Rapid Absorption: Bolus administration (e.g., IV, IP) leads to a high Cmax. | - Consider subcutaneous (s.c.) or oral (p.o.) administration for slower absorption. - Administer the dose as a slow infusion if using the IV route. | |
| High Variability in Animal Responses | Inconsistent Dosing: Inaccurate volume administration or non-homogenous drug formulation. | - Ensure accurate calibration of pipettes/syringes. - Vortex the drug solution thoroughly before drawing each dose. |
| Biological Variation: Differences in animal age, weight, sex, or metabolic rate. | - Use animals within a narrow weight and age range. - Ensure proper randomization of animals into treatment groups. | |
| Vehicle Effects: The vehicle itself may have a biological effect. | - Always include a vehicle-only control group. - Ensure the vehicle is non-toxic and appropriate for the volume and route of administration. |
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the H1 receptor signaling cascade.
Experimental Workflow for Dose Optimization
Caption: A structured workflow for in vivo dose optimization of this compound.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common issues in vivo.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | C14H19Cl2N3S | CID 67410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Chlorothen in Aqueous Solutions
Disclaimer: The following information is provided as a general guide for researchers investigating the degradation of Chlorothen. As of December 2025, there is a lack of specific published studies on the degradation pathways of this compound in aqueous solutions. Therefore, the degradation pathways, quantitative data, and specific troubleshooting scenarios described below are predictive and based on the chemical structure of this compound, general principles of pharmaceutical degradation, and data from structurally related compounds. Researchers should validate these predictions through their own experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to degradation?
A1: this compound is a first-generation antihistamine. Its chemical name is N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine. Key structural features that may influence its degradation in aqueous solutions include:
-
A substituted thiophene ring: The chloro-substituent and the sulfur heteroatom can be sites for oxidative and photolytic reactions. Thiophene rings can sometimes be susceptible to cleavage under harsh conditions.
-
A pyridine ring: This aromatic amine structure can be involved in oxidation and photodegradation reactions.
-
An ethylenediamine bridge with tertiary amine groups: Tertiary amines are known to be susceptible to oxidation, forming N-oxides. The C-N bonds can also be targets for hydrolysis under certain pH conditions.
Q2: What are the likely degradation pathways for this compound in an aqueous environment?
A2: Based on its functional groups, this compound is likely to degrade via hydrolysis, photolysis, and oxidation.
-
Hydrolysis: Degradation may occur at the C-N bonds of the ethylenediamine chain, particularly under acidic or basic conditions, leading to cleavage of the molecule.
-
Photolysis: The aromatic rings (thiophene and pyridine) are chromophores that can absorb UV light, potentially leading to photodegradation. This could involve cleavage of the rings or reactions of the substituents.
-
Oxidation: The tertiary amine groups and the sulfur atom in the thiophene ring are susceptible to oxidation, which could be initiated by dissolved oxygen, peroxide contaminants, or exposure to light.
Q3: What are the expected major degradation products of this compound?
A3: While specific degradation products have not been reported, potential products could include:
-
N-desmethyl and N,N-didesmethyl derivatives from the oxidation of the dimethylamino group.
-
N-oxides of the tertiary amines.
-
Cleavage products such as 2-aminopyridine derivatives and 5-chloro-2-thenyl derivatives resulting from the scission of the ethylenediamine bridge.
-
Hydroxylated derivatives of the pyridine or thiophene rings.
Q4: Which analytical techniques are most suitable for studying this compound degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, is the most common and reliable technique. To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Gas Chromatography (GC) may be suitable for volatile degradants, though many of the expected products are not likely to be sufficiently volatile without derivatization.
Troubleshooting Guide
Q: I am not observing any degradation of this compound in my experiment. What should I check?
A:
-
Stress Conditions: Verify that the stress conditions are appropriate. For hydrolysis, ensure the pH is sufficiently acidic or basic (e.g., 0.1 M HCl or 0.1 M NaOH) and consider increasing the temperature. For photolysis, ensure your light source has an appropriate wavelength and intensity, and that your sample container is transparent to that light. For oxidation, ensure the concentration of the oxidizing agent (e.g., H₂O₂) is adequate.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small amounts of degradation. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.
-
Compound Stability: It is possible that this compound is highly stable under the conditions you are testing. Consider extending the duration of the experiment or applying more forceful degradation conditions.
Q: I am seeing multiple unknown peaks in my chromatogram. How can I proceed with their identification?
A:
-
LC-MS Analysis: The most direct way to identify unknown peaks is to analyze your stressed samples using LC-MS. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide significant information about the structure of the degradation products.
-
Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, peroxide, light). Peaks that appear under specific conditions can give clues about the degradation pathway. For example, peaks appearing only under oxidative stress are likely oxidation products.
-
Literature on Similar Compounds: Review literature on the degradation of drugs with similar functional groups (e.g., other ethylenediamine antihistamines, thiophene-containing drugs). This may provide insights into likely degradation products and their chromatographic behavior.
Q: My mass balance is poor. The decrease in this compound concentration does not match the increase in the concentration of known degradation products. What could be the reasons?
A:
-
Non-UV Absorbing Products: Some degradation products may not have a chromophore and will be invisible to a UV detector. Using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer can help to detect these.
-
Formation of Insoluble Products or Adsorption: Degradation products might be precipitating out of the solution or adsorbing to the surface of the container. Visually inspect your samples and consider using different container materials.
-
Formation of Volatile Products: Volatile degradation products may be lost from the sample. This is less likely for the expected degradation products of this compound but should be considered if other pathways are possible.
-
Incomplete Chromatographic Separation: Some degradation products may be co-eluting with the parent drug or other peaks, leading to inaccurate quantification. Re-evaluate and optimize your chromatographic method.
Predicted Degradation Pathways of this compound
The following pathways are hypothetical and require experimental verification.
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Potential photodegradation pathways of this compound.
Caption: Predicted oxidative degradation pathways of this compound.
General Experimental Protocol for Forced Degradation Study
This protocol provides a general framework. Concentrations, temperatures, and durations should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in water to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Also, heat a 100 µg/mL solution in water at 80°C for 48 hours.
-
-
Sample Collection and Preparation: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the samples using LC-MS.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Propose structures for the degradation products based on the LC-MS data.
-
Caption: General experimental workflow for a forced degradation study.
Data Presentation: Example of Quantitative Degradation Data
The following table is a template demonstrating how to present quantitative results from a forced degradation study. The data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 1.8 | |
| 24 | 65.7 | 25.1 | 4.5 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.1 | 5.3 | 0.5 | |
| 24 | 78.9 | 15.8 | 1.2 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 88.4 | 2.1 | 7.9 | |
| 24 | 70.3 | 5.6 | 20.1 | |
| UV Light, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 95.3 | 3.1 | 0.2 | |
| 24 | 85.6 | 10.2 | 0.8 |
Common side reactions in the synthesis of Chlorothen hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chlorothen hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed during the synthesis of this compound hydrochloride?
The synthesis of this compound involves the N-alkylation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 5-chloro-2-thenyl chloride. The most prevalent side reaction is over-alkylation , where the desired product, a tertiary amine, reacts further with the alkylating agent.[1][2][3] This occurs because the newly formed tertiary amine can still possess sufficient nucleophilicity to react with the highly reactive 5-chloro-2-thenyl chloride, leading to the formation of a quaternary ammonium salt.
Another potential side reaction is the dimerization or polymerization of 5-chloro-2-thenyl chloride , especially in the presence of a strong base or upon prolonged heating. This benzylic halide is susceptible to self-condensation.
Furthermore, hydrolysis of 5-chloro-2-thenyl chloride to its corresponding alcohol (5-chloro-2-thenyl alcohol) can occur if water is present in the reaction mixture. This alcohol can then potentially react with other species or remain as an impurity.
Impurities present in the starting materials can also be carried through the synthesis and contaminate the final product. For instance, impurities in commercial 5-chlorothiophene-2-carbonyl chloride, a precursor to the alkylating agent, could lead to related impurities in the final product.[4]
Q2: How can I minimize the formation of the over-alkylation byproduct?
Minimizing the formation of the quaternary ammonium salt is crucial for achieving a high yield and purity of this compound. Several strategies can be employed:
-
Control of Stoichiometry: Using a slight excess of the diamine (N,N-dimethyl-N'-(2-pyridyl)ethylenediamine) relative to the alkylating agent (5-chloro-2-thenyl chloride) can help to ensure that the alkylating agent is consumed before it can react with the product. However, a large excess should be avoided to prevent purification challenges.[2]
-
Slow Addition of Alkylating Agent: Adding the 5-chloro-2-thenyl chloride solution dropwise or via a syringe pump to the reaction mixture containing the diamine can maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation on the product.[1]
-
Reaction Temperature Control: Running the reaction at the lowest effective temperature can help to control the rate of the over-alkylation reaction, which often has a higher activation energy than the desired primary alkylation.
-
Choice of Base: The synthesis is typically carried out in the presence of a strong base like sodium amide or potassium amide.[5] The choice and amount of base can influence the reaction selectivity. A slight excess of the base is generally used to deprotonate the secondary amine of the diamine, making it a more potent nucleophile for the initial desired reaction.
Q3: I am observing a significant amount of an unknown impurity with a higher molecular weight. What could it be?
An impurity with a significantly higher molecular weight than this compound could be a result of the dimerization of 5-chloro-2-thenyl chloride. This can occur under the reaction conditions, especially if there are localized areas of high concentration of the alkylating agent or if the reaction temperature is too high. The resulting dimer would have a molecular weight roughly double that of the starting alkylating agent.
To confirm the identity of this impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective, as they can provide both the retention time and the mass-to-charge ratio of the compound.[6][7][8]
Q4: What are the best practices for the purification of this compound hydrochloride to remove synthesis-related impurities?
Purification of the final product is critical to remove unreacted starting materials, side products, and other impurities. The following methods are commonly employed:
-
Extraction: After the reaction is complete, a liquid-liquid extraction is typically performed to separate the organic product from inorganic salts and water-soluble impurities.
-
Crystallization: The hydrochloride salt of this compound is a crystalline solid.[5] Crystallization from a suitable solvent or a mixture of solvents is a highly effective method for purification. The choice of solvent is critical and should be optimized to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Chromatography: For laboratory-scale synthesis or for the isolation of very pure material, column chromatography can be used to separate this compound from closely related impurities. Techniques such as HPLC (High-Performance Liquid Chromatography) can be used for both analytical and preparative purposes.[7][8]
Quantitative Data on Side Product Formation
| Reaction Condition | Desired Product Yield (%) | Over-alkylation Product (%) | Dimerized Alkylating Agent (%) | Other Impurities (%) |
| Standard Conditions | Data not available | Data not available | Data not available | Data not available |
| Slow Addition of Alkylating Agent | Data not available | Data not available | Data not available | Data not available |
| 1.5 eq. of Diamine | Data not available | Data not available | Data not available | Data not available |
| Elevated Temperature | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is described in the literature.[5] For troubleshooting and optimization, it is recommended to start with the literature procedure and systematically vary one parameter at a time while monitoring the reaction progress and impurity profile by TLC or HPLC.
General Procedure for N-Alkylation:
-
In a reaction vessel under an inert atmosphere, dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine and a suitable base (e.g., sodium amide) in an appropriate anhydrous solvent (e.g., toluene or benzene).
-
Cool the mixture to a suitable temperature (e.g., 0-10 °C).
-
Slowly add a solution of 5-chloro-2-thenyl chloride in the same solvent to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by the desired method (e.g., crystallization of the hydrochloride salt).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound hydrochloride.
Caption: Troubleshooting workflow for this compound hydrochloride synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. lcms.cz [lcms.cz]
- 7. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Improving the stability of Chlorothen in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Chlorothen stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound citrate, sterile, purified water is the recommended solvent. This compound citrate is freely soluble in water.[1] For the free base or other salt forms, solubility should be empirically determined. Dimethyl sulfoxide (DMSO) or ethanol can be considered as alternative solvents for less soluble forms of this compound, which is a common practice for many organic compounds used in biological research.[2]
Q2: What is the recommended concentration for a stock solution of this compound?
A2: A common practice for stock solutions is to prepare them at a concentration that is 10 to 1000 times higher than the final working concentration.[3][4] This allows for accurate dilution to the final experimental concentration while minimizing the volume of solvent added to the experiment. The maximum concentration will be dictated by the solubility of the specific form of this compound used.
Q3: How should this compound stock solutions be stored?
A3: To maximize stability, this compound stock solutions should be stored in tightly sealed, clearly labeled containers at a low temperature.[5] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is advisable.[4] It is also recommended to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can accelerate the degradation of many chemical compounds.
Q4: What is the expected shelf-life of a this compound stock solution?
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of a this compound stock solution can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] These techniques can separate and quantify the parent compound and any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage, especially when frozen. | The concentration of the stock solution may be too high for the chosen solvent at low temperatures. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, consider preparing a new stock solution at a lower concentration. 3. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time, leading to a lower effective concentration of the active compound. | 1. Prepare a fresh stock solution of this compound. 2. Compare the experimental results obtained with the fresh stock solution to those from the older stock. 3. If possible, analyze the old stock solution using an analytical method like HPLC to check for degradation. |
| Color change in the stock solution. | A color change may indicate chemical degradation of this compound. | 1. Discard the stock solution. 2. Prepare a fresh stock solution, ensuring the use of high-purity solvent and proper storage conditions (protection from light, low temperature). |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous this compound Citrate Stock Solution
-
Materials:
-
This compound citrate powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube or vial (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
Calculate the required mass of this compound citrate for the desired volume and concentration. The molecular weight of this compound citrate is 487.95 g/mol .[1] For 10 mL of a 10 mM solution, you would need: 0.01 L * 0.010 mol/L * 487.95 g/mol = 0.0488 g or 48.8 mg.
-
Weigh the calculated amount of this compound citrate powder using an analytical balance.
-
Transfer the powder to the sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the solution until the this compound citrate is completely dissolved.
-
Bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for preparing a sterile this compound citrate stock solution.
Caption: Factors influencing the stability of this compound in stock solutions.
References
- 1. This compound [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. fastercapital.com [fastercapital.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Chlorothen Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of Chlorothen, specifically focusing on improving reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of poor yield in this compound synthesis?
Poor or inconsistent yields in the synthesis of this compound (N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine) typically stem from a few key areas. The primary synthetic route involves the N-alkylation of N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine with 5-chloro-2-thenyl chloride using a strong base[1]. Issues can arise from:
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can lead to incomplete reactions or the formation of side products.
-
Reagent Quality and Stability: The stability of the alkylating agent, 5-chloro-2-thenyl chloride, is critical. Impurities or degradation of starting materials will directly impact yield. The hygroscopic nature of amine reactants can also inhibit the reaction.
-
Stoichiometry: An improper molar ratio of the reactants can result in either incomplete conversion or the formation of undesired byproducts from multiple alkylations.
-
Workup and Purification Losses: The product may be lost during aqueous workup, extraction, or final purification steps if procedures are not optimized.
Q2: My reaction appears incomplete, with significant starting material remaining. How can I drive the reaction to completion?
Incomplete conversion is a common issue. Consider the following optimization strategies:
-
Base Selection: The original synthesis uses a very strong base like sodium amide (NaNH₂) to deprotonate the secondary amine, creating a potent nucleophile[1]. If you are using a weaker base (e.g., K₂CO₃, Et₃N), it may not be sufficient to fully deprotonate the amine, leading to a slow or incomplete reaction. Ensure the base is strong enough and used in at least a stoichiometric amount.
-
Temperature and Reaction Time: Many N-alkylation reactions require heating to proceed at a reasonable rate. If running at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the reaction progress by TLC or LCMS. Extending the reaction time may also improve conversion.
-
Solvent Choice: The solvent must be inert to the strong base and able to dissolve the reactants. Anhydrous polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions, but traditional syntheses have used less polar solvents like toluene in the presence of sodamide. Ensure the solvent is absolutely dry.
Q3: I'm observing a significant byproduct with a higher molecular weight. What is it and how can it be minimized?
The most likely high-molecular-weight byproduct is from the dialkylation of the ethylenediamine starting material. Although one nitrogen is tertiary, the primary starting material for its synthesis might be present as an impurity, leading to complex side reactions. To minimize this:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine and the alkylating agent. A slight excess of the more valuable or complex amine reactant can sometimes be used to ensure the complete consumption of the simpler alkylating agent.
-
Slow Addition: Add the 5-chloro-2-thenyl chloride solution dropwise to the solution of the deprotonated amine at a controlled temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
Q4: My 5-chloro-2-thenyl chloride reagent is dark and gives poor results. How should it be handled?
Alkyl halides, especially benzylic and allylic types (which includes thenyl halides), can be unstable.
-
Purity and Storage: Use freshly prepared or purified 5-chloro-2-thenyl chloride if possible. Store it under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent decomposition.
-
Avoid Moisture: The reagent can hydrolyze in the presence of water. Handle it in a dry environment using anhydrous solvents and techniques.
Q5: How can I purify this compound effectively while minimizing product loss?
This compound is a strong base, which can be exploited for purification[1].
-
Aqueous Workup: After the reaction, a careful aqueous workup is needed to remove the inorganic salts. Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Acid-Base Extraction: Use an acid-base extraction to separate the basic this compound from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt.
-
Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with NaOH or Na₂CO₃) to regenerate the free base form of this compound.
-
Extract the product back into an organic solvent.
-
-
Final Purification: The final product is a liquid that can be purified by vacuum distillation[1]. If distillation is not feasible, column chromatography on silica gel can be used, but it may lead to yield loss. Deactivating the silica with a small amount of triethylamine (e.g., 1-2%) in the eluent is often necessary to prevent the basic amine product from tailing or decomposing on the column.
Data Presentation: Optimizing N-Alkylation
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 65 |
| 2 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 82 |
| 3 | NaH (1.2) | THF | 65 | 6 | 91 |
| 4 | NaNH₂ (1.2) | Toluene | 80 | 4 | 88 |
| 5 | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 75 |
| 6 | DBU (1.5) | DMF | 60 | 10 | 78 |
This table is illustrative for a model N-alkylation reaction and serves as a guide for experimental design.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from the classical synthesis method[1].
Safety Precautions:
-
Sodium amide (NaNH₂) is highly reactive and pyrophoric. It reacts violently with water. Handle it strictly under an inert, anhydrous atmosphere in a fume hood.
-
5-chloro-2-thenyl chloride is a lachrymator and alkylating agent. Avoid inhalation and skin contact.
-
Toluene is a flammable solvent. Work in a well-ventilated area away from ignition sources.
Reagents and Materials:
-
N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine
-
5-chloro-2-thenyl chloride
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Amine Deprotonation: To the flask, add sodium amide (1.1 equivalents) suspended in anhydrous toluene. While stirring under nitrogen, add a solution of N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine (1.0 equivalent) in anhydrous toluene dropwise.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the sodium salt of the amine.
-
Alkylation: Prepare a solution of 5-chloro-2-thenyl chloride (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add this solution dropwise to the stirred amine salt suspension over 30-60 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 2-4 hours. Monitor the reaction's progress using TLC or LCMS.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ethyl acetate.
-
Combine the organic layers and proceed with the acid-base extraction as described in Q5 to purify the crude product.
-
Isolation: After extracting the final basic product into an organic solvent, dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound as an oil.
-
Final Purification: Purify the oil by vacuum distillation (b.p. 155-156 °C at 1.0 mmHg) to obtain pure this compound[1].
Visualizations
Synthetic Pathway
Caption: General N-alkylation pathway for this compound synthesis.
Troubleshooting Workflow for Poor Yield
Caption: A logical workflow for troubleshooting poor synthesis yield.
Purification and Isolation Workflow
Caption: Step-by-step workflow for product purification and isolation.
References
Identifying and minimizing impurities in Chlorothen batches
Disclaimer: The information provided below pertains to 8-Chlorotheophylline. The term "Chlorothen" did not yield specific results for a pharmaceutical compound; therefore, this guide focuses on a closely related and well-documented substance. The principles and methodologies described are broadly applicable to the analysis and control of impurities in pharmaceutical manufacturing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chlorotheophylline. Our goal is to help you identify and minimize impurities in your experimental batches.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in 8-Chlorotheophylline?
A1: During the synthesis and storage of 8-Chlorotheophylline, several impurities can arise. These can be broadly categorized as starting materials, by-products of side reactions, and degradation products. One study identified two specific impurities in 8-Chlorotheophylline samples as an N-chloro methyl derivative and a hydrated N-chloro methyl derivative of 8-Chlorotheophylline.[1]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in 8-Chlorotheophylline?
A2: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separation and quantification.[1] For structural elucidation of unknown impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for confirmation.[1]
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical substance like 8-Chlorotheophylline?
A3: Impurity acceptance criteria are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For known impurities, the reporting threshold is typically ≥0.05%, the identification threshold is ≥0.10%, and the qualification threshold is ≥0.15%. For unknown impurities, the identification threshold is often lower. It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific limits.
Troubleshooting Guide
This section addresses common issues encountered during the purification and analysis of 8-Chlorotheophylline.
Problem 1: Unexpected peaks are observed in the chromatogram.
-
Possible Cause: Contamination from solvents, reagents, or glassware.
-
Solution:
-
Run a blank analysis with only the mobile phase to check for solvent contamination.
-
Ensure all glassware is scrupulously clean.
-
Verify the purity of all reagents and starting materials.
-
-
Possible Cause: Degradation of the sample.
-
Solution:
-
Investigate the stability of 8-Chlorotheophylline under the analytical conditions (e.g., temperature, pH, light exposure).
-
Consider using a shorter analysis time or a lower temperature for the column and sample compartments.
-
-
Possible Cause: Carryover from a previous injection.
-
Solution:
-
Implement a robust needle and column wash protocol between injections.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
Problem 2: Poor separation of impurities from the main peak.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer) to improve resolution.
-
Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Gradient Elution: Develop a gradient elution method to improve the separation of closely eluting peaks.
-
Temperature: Optimize the column temperature, as this can affect selectivity.
-
Problem 3: Difficulty in identifying an unknown impurity.
-
Possible Cause: Insufficient data for structural elucidation.
-
Solution:
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the impurity. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structural characterization.
-
Preparative Chromatography: Isolate a sufficient quantity of the impurity using preparative HPLC or TLC.[1]
-
Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy on the isolated impurity for definitive structure confirmation.
-
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol is based on the methodology described for the characterization of impurities in 8-Chlorotheophylline.[1]
-
Sample Preparation: Dissolve the 8-Chlorotheophylline sample in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.[1]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Capillary column (e.g., 30 m x 0.25 mm I.D.).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure separation of all components. A typical program might be: hold at 100 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 500.[1]
-
-
Data Analysis: Compare the mass spectra of the impurity peaks with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to propose a structure.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for impurity analysis in different batches of 8-Chlorotheophylline.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Identification Method |
| N-chloro methyl derivative | 0.12 | 0.08 | 0.15 | GC-MS |
| Hydrated N-chloro methyl derivative | 0.09 | 0.11 | 0.07 | GC-MS |
| Unknown Impurity 1 | 0.06 | Not Detected | 0.08 | HPLC-UV |
| Unknown Impurity 2 | Not Detected | 0.05 | Not Detected | HPLC-UV |
Visualizations
Logical Workflow for Impurity Identification and Minimization
Caption: Workflow for identifying, characterizing, and minimizing impurities.
Troubleshooting Logic for Unexpected Chromatographic Peaks
References
Technical Support Center: Addressing Chlorothen Precipitation in Buffered Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Chlorothen precipitation in buffered solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound, often used as this compound hydrochloride, is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[1][2] Precipitation of this compound in your experimental solution is a critical issue as it effectively lowers the concentration of the active compound, leading to inaccurate and unreliable experimental results. The precipitate can also interfere with certain assay formats, such as those involving optical measurements.
Q2: What are the primary factors that cause this compound to precipitate in buffered solutions?
Several factors can contribute to the precipitation of this compound in buffered solutions:
-
pH: this compound hydrochloride is the salt of a weak base and is generally more soluble in acidic to neutral solutions. As the pH of the solution becomes more alkaline, the free base form of this compound can precipitate out.[3]
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of this compound. High concentrations of certain ions can lead to a "salting-out" effect, reducing the solubility of the compound.
-
Solvent Mismatch: When diluting a concentrated stock of this compound (often prepared in an organic solvent like DMSO) into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.[3]
-
Temperature: While gentle heating can sometimes aid in dissolution, temperature fluctuations can also affect solubility. A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[3]
-
Concentration: Exceeding the solubility limit of this compound in a particular buffered solution will inevitably lead to precipitation.
Q3: How can I prevent this compound precipitation when preparing my experimental solutions?
Proactive measures during solution preparation can significantly minimize the risk of precipitation:
-
Optimize pH: Ensure the final pH of your buffered solution is within the optimal range for this compound solubility, which is generally acidic to neutral.
-
Stepwise Dilution: When diluting a stock solution, add it to the buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.[3]
-
Lower Stock Concentration: Consider preparing a more dilute stock solution in your organic solvent before adding it to the aqueous buffer.[3]
-
Co-solvents: In some cases, including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final buffer can help to maintain the solubility of this compound.
-
Pre-warmed Buffer: Using a buffer that has been pre-warmed to the experimental temperature may help prevent precipitation that can occur due to temperature changes.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues encountered during your experiments.
Problem: A precipitate forms immediately upon adding this compound stock solution to my buffer.
This is a common issue, often related to solvent mismatch or pH shock.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Problem: The solution is initially clear but becomes cloudy or a precipitate forms over time.
This may indicate a stability issue with this compound in your specific buffered solution over the duration of the experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation.
Data Presentation
Quantitative solubility data for this compound hydrochloride in various buffers is not extensively available in the public literature. However, based on the chemical properties of first-generation antihistamines, the following table provides a qualitative guide and a template for recording your own experimental findings. For many antihistamines, solubility increases as the pH becomes more acidic.[4]
| Buffer System | pH | Temperature (°C) | Expected Solubility | Observations (e.g., Clear, Precipitate) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | May be limited | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | May be limited | |
| Citrate Buffer | 5.0 | 25 | Likely higher | |
| Citrate Buffer | 5.0 | 37 | Likely higher | |
| Tris Buffer | 8.0 | 25 | Likely lower | |
| Tris Buffer | 8.0 | 37 | Likely lower |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol is an example of a common experiment where this compound would be used and where maintaining its solubility is crucial for accurate results.
Objective: To determine the binding affinity of this compound for the histamine H1 receptor through a competitive radioligand binding assay.
Materials:
-
This compound hydrochloride
-
HEK293T cell membranes expressing the human H1 receptor
-
[³H]-mepyramine (radioligand)
-
Binding buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Ensure it is fully dissolved.
-
Perform serial dilutions of the this compound stock solution in the binding buffer to create a range of concentrations for the competition assay. It is critical during this step to add the DMSO stock to the buffer slowly and with constant mixing to prevent precipitation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
25 µL of binding buffer (for total binding) or a high concentration of a known H1 antagonist (for non-specific binding).
-
25 µL of the various dilutions of this compound or vehicle control.
-
50 µL of [³H]-mepyramine diluted in binding buffer.
-
100 µL of the H1 receptor membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 4 hours with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the contents of the plate onto a 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualization
Signaling Pathway of Histamine H1 Receptor
This compound, as a first-generation antihistamine, acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist like histamine typically activates the Gq/G11 protein, initiating a downstream signaling cascade. This compound blocks this activation.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
Mitigating off-target effects of Chlorothen in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating the off-target effects of Chlorothen in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound, also known under the trade name Thenclor, is a first-generation antihistamine and anticholinergic agent.[1] Its primary molecular target is the histamine H1 receptor (H1R).[2][3] As an H1R antagonist, this compound blocks the receptor, preventing its activation by histamine.[4] The H1R is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C, release of intracellular calcium, and downstream signaling events.[4]
Q2: What are off-target effects, and why are they a concern when using this compound?
Q3: I'm observing a cellular phenotype that seems inconsistent with H1R signaling. Could this be an off-target effect of this compound?
Yes, it is possible. Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the H1 receptor gene (HRH1) is knocked out or knocked down using techniques like CRISPR or siRNA.[10]
-
Inconsistent results with other antagonists: Using a structurally different H1R antagonist produces a different or no phenotype.[5]
-
Effects in H1R-negative cells: this compound elicits a response in a cell line that does not express the H1 receptor.
-
Unusually high concentration requirement: The phenotype is only observed at concentrations of this compound that are significantly higher than its binding affinity for the H1R, increasing the likelihood of binding to lower-affinity off-target proteins.[7]
Q4: What are the primary strategies to minimize and control for this compound's off-target effects in my experiments?
To ensure your results are robust and correctly attributed to H1R inhibition, you should incorporate the following strategies:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype while minimizing potential off-target effects and cytotoxicity.[5]
-
Use Orthogonal Validation Methods: Confirm key findings using structurally and mechanistically diverse H1R antagonists. Additionally, use genetic approaches (e.g., HRH1 siRNA or knockout) to validate that the phenotype is truly dependent on the H1R target.[5][10]
-
Include Proper Controls: Always include a negative control (a structurally related but inactive molecule, if available) and a positive control (a well-characterized H1R antagonist). In any experiment, test this compound in an H1R-deficient cell line to identify effects that are independent of the primary target.
-
Measure Target Engagement: Directly confirm that this compound is binding to the H1R in your cellular context at the concentrations used in your assay.[5]
Troubleshooting Guides
Issue: My results with this compound are inconsistent with other H1R antagonists or siRNA knockdown of the HRH1 gene.
This situation strongly suggests that the observed phenotype may be due to an off-target effect of this compound. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Data Presentation
When investigating off-target effects, systematic collection and comparison of quantitative data are crucial.[5] The following tables provide examples of how to structure data to differentiate on-target from off-target activities.
Table 1: Illustrative Dose-Response Data for this compound
This table compares the concentration of this compound required to inhibit its intended target (H1R, measured by a functional assay) versus the concentration that induces a general cytotoxic effect. A large window between these two values is desirable.
| Metric | Assay Type | Endpoint | This compound EC₅₀ / IC₅₀ | Therapeutic Window (IC₅₀ / EC₅₀) |
| On-Target Activity | Calcium Flux Assay | Inhibition of Histamine-induced Ca²⁺ release | 15 nM | \multirow{2}{*}{~1,667-fold} |
| Off-Target Effect | MTT Assay | Reduction in Cell Viability | 25,000 nM (25 µM) |
Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Kinase Selectivity Profile for this compound
This table shows hypothetical results from a kinase panel screen, a common method to identify off-target interactions, as many small molecules interact with the ATP-binding pocket of kinases.[7]
| Kinase Target | % Inhibition at 10 µM this compound | Potential for Off-Target Interaction |
| H1R (Primary Target) | 98% (Control) | On-Target |
| CDK11 | 85% | High |
| JAK2 | 62% | Moderate |
| PI3K | 45% | Moderate |
| AKT | 15% | Low |
| MAPK | <5% | Negligible |
| EGFR | <5% | Negligible |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound via Dose-Response
Objective: To determine the minimum effective concentration of this compound required to inhibit H1R signaling and to identify the concentration at which cellular toxicity occurs.[5]
Methodology:
-
Cell Seeding: Plate cells expressing H1R (e.g., HEK293T-HRH1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from well below its biochemical IC₅₀ (e.g., 1 nM) to concentrations where toxicity might be expected (e.g., 50 µM).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 1-24 hours, depending on the assay).
-
Phenotypic Readout: Measure the biological response of interest. This should be done in parallel for an on-target assay and a cytotoxicity assay.
-
On-Target: A functional H1R assay, such as a Calcium Flux Assay (see Protocol 2).
-
Cytotoxicity: A cell viability assay, such as the MTT Assay (see Protocol 3).
-
-
Data Analysis: Plot the percentage of inhibition (for the on-target assay) or the percentage of cell viability (for the cytotoxicity assay) against the log of the this compound concentration. Use a non-linear regression model to calculate the IC₅₀ (for inhibition) and CC₅₀ (for cytotoxicity).
Protocol 2: Validating On-Target Engagement using a Calcium Flux Assay
Objective: To confirm that this compound engages and blocks the H1R in a cellular context by measuring its ability to inhibit histamine-induced calcium mobilization.[11][12]
Caption: Simplified signaling pathway of the Histamine H1 Receptor (H1R).
Methodology:
-
Cell Preparation: Seed H1R-expressing cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound (or control antagonists) to the wells and incubate for 15-30 minutes. Include wells with vehicle (e.g., DMSO) as a control.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Agonist Injection: Inject a solution of histamine (at its EC₅₀ concentration) into the wells to stimulate the H1R.
-
Data Acquisition: Measure the fluorescence intensity kinetically, immediately before and for 60-120 seconds after histamine injection.
-
Data Analysis: The increase in fluorescence corresponds to intracellular calcium mobilization. Calculate the inhibitory effect of this compound by comparing the signal in this compound-treated wells to the vehicle control. Determine the IC₅₀ from the dose-response curve.
Protocol 3: Assessing General Cytotoxicity using an MTT Assay
Objective: To measure the effect of this compound on cell viability and determine the concentration at which it becomes cytotoxic.[13][14]
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound as described in Protocol 1. Incubate for a relevant duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. innoprot.com [innoprot.com]
- 12. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to H1 Receptor Antagonism: Chlorothen vs. Diphenhydramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two first-generation H1 receptor antagonists, chlorothen and diphenhydramine. Both compounds have been utilized for their ability to counteract the effects of histamine, a key mediator in allergic responses. This document synthesizes available experimental data to offer an objective performance comparison, including binding affinities, potencies, and insights into their mechanisms of action.
Introduction
This compound and diphenhydramine are ethylenediamine-derived antihistamines that function as inverse agonists at the histamine H1 receptor.[1] By binding to the receptor, they stabilize its inactive conformation, thereby reducing the downstream signaling that leads to allergic symptoms. As first-generation antihistamines, both are known to cross the blood-brain barrier, which can result in sedative effects.[2][3] This guide delves into the quantitative and methodological details of their H1 receptor antagonism to aid in research and drug development.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and diphenhydramine in H1 receptor antagonism. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Diphenhydramine | Reference(s) |
| Binding Affinity (Ki) | ~25 nM (pKi = 7.6) | 16 nM | [2] |
| (Guinea Pig Brain H1 Receptor) | (Recombinant Human H1 Receptor) | ||
| In Vitro Potency (pA2) | Data not available | 7.9 (Isolated Guinea Pig Ileum) | |
| In Vitro Potency (IC50) | Data not available | >100 µM (Arachidonic Acid Release) | |
| 26 nM (Radioligand Binding Assay) |
Note: A lower Ki or IC50 value indicates higher binding affinity or potency, respectively. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize H1 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and diphenhydramine for the H1 receptor.
-
Methodology:
-
Receptor Source: Membranes from cells recombinantly expressing the human H1 receptor or from tissues with high H1 receptor density (e.g., guinea pig brain) are prepared.
-
Radioligand: A radiolabeled H1 receptor antagonist with high affinity, such as [³H]-pyrilamine or [³H]-mepyramine, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or diphenhydramine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay: Schild Analysis (for pA2 determination)
This assay measures the potency of a competitive antagonist in a functional cellular or tissue-based response.
-
Objective: To determine the pA2 value of diphenhydramine, reflecting its potency as a competitive antagonist at the H1 receptor.
-
Methodology:
-
Tissue Preparation: A smooth muscle tissue that contracts in response to histamine, such as the isolated guinea pig ileum, is suspended in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and measuring the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (diphenhydramine) for a predetermined period to allow for equilibrium to be reached.
-
Shifted Agonist Curve: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.
-
In Vivo Models of Allergic Response
Animal models are used to assess the efficacy of antihistamines in a physiological context.
-
Objective: To evaluate the in vivo efficacy of this compound and diphenhydramine in a model of histamine-induced bronchoconstriction.
-
Methodology:
-
Animal Model: Guinea pigs are commonly used due to their sensitive respiratory response to histamine.
-
Drug Administration: The test compound (this compound or diphenhydramine) is administered to the animals, typically via intraperitoneal or oral routes, at various doses.
-
Histamine Challenge: After a set period, the animals are challenged with an aerosolized or intravenous dose of histamine to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.
-
Data Analysis: The ability of the test compound to inhibit or reduce the histamine-induced bronchoconstriction is quantified and compared to a vehicle control group.
-
Mandatory Visualizations
H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention for antagonists like this compound and diphenhydramine.
Caption: H1 receptor signaling and the antagonistic action of this compound and diphenhydramine.
Experimental Workflow for Antagonist Characterization
This diagram outlines a typical workflow for the preclinical evaluation of H1 receptor antagonists.
Caption: A generalized experimental workflow for the evaluation of H1 receptor antagonists.
Conclusion
A significant gap in the publicly available literature is the lack of directly comparable in vitro functional potency data for this compound and head-to-head in vivo efficacy studies for both compounds. Such studies would be invaluable for a more definitive comparison. For drug development professionals, the data presented herein underscores the importance of standardized, multi-faceted assay workflows to accurately characterize and compare the pharmacological profiles of new chemical entities targeting the H1 receptor. The provided experimental protocols and workflow diagrams offer a foundational framework for such endeavors.
References
Comparative Efficacy of Chlorothen and Chlorpheniramine: A Guide for Researchers
A detailed analysis of two first-generation antihistamines, focusing on their receptor binding affinity, preclinical efficacy, and the methodologies used for their evaluation.
Introduction
Chlorothen and chlorpheniramine are both first-generation H1 antihistamines belonging to the ethylenediamine and alkylamine classes, respectively.[1][2] They function as inverse agonists at the histamine H1 receptor, blocking the action of histamine and thereby mitigating allergic responses.[3][4] As first-generation agents, both are known to cross the blood-brain barrier, which can lead to sedation.[3] This guide provides a comparative analysis of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.
Quantitative Data Summary
A primary indicator of antihistamine potency is its binding affinity to the H1 receptor, expressed by the equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity.
Table 1: Comparative H1 Receptor Binding Affinities
| Antihistamine | Receptor Source | Ki (nM) | pKi |
| This compound | Guinea Pig Brain | ~25 | 7.6 |
| Chlorpheniramine | Human H1 Receptor (recombinant) | 3.2 | 8.5 |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The pKi is the negative logarithm of the Ki value.[1]
The data indicates that chlorpheniramine has a significantly higher binding affinity for the H1 receptor than this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of H1 antihistamines.
1. In Vitro H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the H1 histamine receptor.[1]
-
Methodology:
-
Receptor Membrane Preparation: Membranes are prepared from cells engineered to express the H1 receptor, such as Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human H1 receptor gene.[1]
-
Radioligand Binding: A radiolabeled ligand with a known high affinity for the H1 receptor, such as [³H]-pyrilamine, is incubated with the prepared receptor membranes.[1]
-
Competition Assay: The incubation is carried out in the presence of various concentrations of the unlabeled test compound (e.g., this compound or chlorpheniramine).[1] The test compound competes with the radioligand for binding to the H1 receptors.
-
Separation and Quantification: The bound and free radioligand are separated using rapid filtration. The amount of radioactivity bound to the membranes is then quantified with a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
2. In Vivo Histamine-Induced Wheal and Flare Suppression
-
Objective: To assess the in vivo efficacy of an antihistamine by measuring its ability to suppress the cutaneous reaction to histamine.[6][7]
-
Methodology:
-
Subject Enrollment: Healthy or atopic human volunteers are enrolled in a randomized, placebo-controlled study.
-
Baseline Measurement: A baseline skin reaction is established by intradermal injection or epicutaneous prick with a standardized histamine solution. The resulting wheal (swelling) and flare (redness) are measured.[6]
-
Drug Administration: Subjects are administered a single dose of the test antihistamine (e.g., chlorpheniramine) or a placebo.
-
Post-Dose Challenge: At specific time intervals following drug administration, the histamine challenge is repeated.[8]
-
Measurement and Analysis: The areas of the wheal and flare are measured at each time point. The percentage of inhibition compared to baseline and placebo is calculated to determine the antihistamine's potency, onset of action, and duration of effect.[9] It's important to note that while this model is useful for assessing pharmacodynamics, its direct correlation to clinical efficacy in conditions like allergic rhinitis has been debated.[6][7]
-
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
First-generation antihistamines act as inverse agonists at the H1 receptor. This action blocks the Gq/11 protein signaling cascade typically initiated by histamine, which leads to the activation of Phospholipase C (PLC) and subsequent downstream effects that produce allergic symptoms.[3]
Comparative Experimental Workflow: Receptor Binding Affinity
The following diagram outlines the logical flow for comparing the binding affinity of two antihistamines using an in vitro assay.
Conclusion
Based on available receptor binding data, chlorpheniramine demonstrates a higher potency for the H1 receptor than this compound.[1] Both are effective first-generation antihistamines, but their clinical application must be weighed against their sedative side effect profile, a characteristic common to this class of drugs.[3][10] For definitive efficacy comparison, direct comparative clinical trials would be necessary. The experimental protocols and workflows provided herein offer a standardized framework for conducting such preclinical and clinical evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: An In Vitro Comparison of First and Second-Generation Antihistamines
A deep dive into the differing abilities of first and second-generation antihistamines to cross the blood-brain barrier (BBB), with a focus on the pivotal role of the P-glycoprotein efflux pump. This guide synthesizes key experimental findings from in vitro studies, providing researchers, scientists, and drug development professionals with a comparative overview of their transport mechanisms.
First-generation antihistamines are well-known for their sedative effects, a direct consequence of their ability to permeate the blood-brain barrier and interact with H1 receptors in the central nervous system (CNS).[1][2][3][4][5] In contrast, second-generation antihistamines were developed to minimize or eliminate these CNS side effects, primarily by limiting their brain penetration.[1][2][3][4][5] A key factor in this difference is the interaction of these compounds with efflux pumps, such as P-glycoprotein (P-gp), located in the endothelial cells of the BBB.[1][2][3][4]
Quantitative Comparison of BBB Permeability
The following table summarizes the in vitro permeability of various first and second-generation antihistamines across different BBB models. The data highlights the generally higher permeability of first-generation compounds and the significant role of P-gp in restricting the transport of their second-generation counterparts.
| Antihistamine | Generation | In Vitro Model | Key Findings |
| Promethazine | First | PBMEC/C1-2 Transwell | Permeated slower than pheniramine and diphenhydramine, but faster than second-generation antihistamines.[1][2][3] |
| Diphenhydramine | First | PBMEC/C1-2 Transwell | Demonstrated faster permeation than promethazine and second-generation antihistamines.[1][2][3] |
| Pheniramine | First | PBMEC/C1-2 Transwell | Showed the fastest permeation among the tested first-generation antihistamines.[1][2][3] |
| Astemizole | Second | PBMEC/C1-2 Transwell | Low permeability, which was increased by the P-gp inhibitor verapamil.[1][2][3] |
| Cetirizine | Second | PBMEC/C1-2 Transwell, MDCK-hP-gp | Low permeability.[1][2][3] Transport was increased in the presence of a P-gp inhibitor.[1][2][3] Penetrated the brain poorly regardless of P-gp inhibition in an in situ brain perfusion model.[6][7][8][9] |
| Fexofenadine | Second | PBMEC/C1-2 Transwell, MDCK-hP-gp | Low permeability.[1][2][3] Transport was increased by the P-gp inhibitor verapamil.[1][2][3] Poor brain penetration was observed even with P-gp inhibition in an in situ brain perfusion model.[6][7][8][9] |
| Loratadine | Second | PBMEC/C1-2 Transwell, MDCK-hP-gp | Low permeability, which was increased by the P-gp inhibitor verapamil.[1][2][3] Achieved substantial brain penetration that was further enhanced by P-gp inhibition in an in situ brain perfusion model.[6][7][8][9] |
| Terfenadine | Second | MDCK-hP-gp | Substantial brain penetration which was enhanced by the P-gp inhibitor cyclosporin A in an in situ brain perfusion model.[6][7][8][9] |
The Role of P-glycoprotein Efflux
A significant body of in vitro evidence points to the role of the P-glycoprotein (P-gp) efflux pump in limiting the CNS penetration of second-generation antihistamines.[1][2][3][4] Studies using cell lines expressing P-gp, such as the immortalized rat brain endothelial cell line RBE4, have shown that second-generation antihistamines, but not first-generation ones, have a notable affinity for this transporter.[4] This interaction leads to the active removal of these drugs from the endothelial cells of the BBB, thereby preventing their entry into the brain. The addition of P-gp inhibitors, such as verapamil or cyclosporin A, has been demonstrated to increase the transport rates of all tested second-generation antihistamines across in vitro BBB models.[1][2][3]
Experimental Protocols
In Vitro Blood-Brain Barrier Transwell Model
A common in vitro method to assess BBB transport involves the use of a Transwell system with a monolayer of brain endothelial cells.
-
Cell Culture: Porcine brain microvessel endothelial cells (PBMEC/C1-2) or Madin-Darby canine kidney cells transfected with human P-gp (MDCK-hP-gp) are cultured on microporous filter inserts of a Transwell plate.[1][2][3] This creates two compartments: an apical (luminal or "blood" side) and a basolateral (abluminal or "brain" side).
-
Monolayer Integrity: The integrity of the cell monolayer is crucial and is typically assessed by measuring the transendothelial electrical resistance (TEER).
-
Transport Study: The antihistamine compound is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to determine the amount of drug that has crossed the cell monolayer.
-
Inhibition Studies: To investigate the role of P-gp, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil, added to the apical chamber.[1][2][3]
-
Quantification: The concentration of the antihistamine in the collected samples is quantified using techniques like high-performance liquid chromatography (HPLC).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial cell monolayer.
Visualizing the Experimental Workflow
References
- 1. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Affinity for the P-glycoprotein efflux pump at the blood-brain barrier may explain the lack of CNS side-effects of modern antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 6. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. login.medscape.com [login.medscape.com]
- 9. Assessment of the First and Second Generation Antihistamines Brain Penetration and Role of P-Glycoprotein - ProQuest [proquest.com]
Validating Chlorothen's Selectivity for the H1 Receptor Over Other Amine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chlorothen, a first-generation antihistamine, focusing on its selectivity for the histamine H1 receptor over other major amine receptors. While this compound is a potent H1 receptor antagonist, its broader receptor-binding profile is crucial for understanding its full pharmacological effects and potential side effects. This document summarizes available binding affinity data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers.
Comparative Analysis of Receptor Binding Affinity
The primary therapeutic action of antihistamines is mediated by their affinity for the H1 receptor. However, many first-generation antihistamines are known to interact with other amine receptors, leading to off-target effects. This section compares the binding affinity of this compound and other selected antihistamines for the H1 receptor and discusses the expected, though not quantitatively documented, interactions with other amine receptors.
Data Presentation: Amine Receptor Binding Affinities (Ki in nM)
| Compound | Generation | H1 Receptor | Muscarinic Receptors | Adrenergic Receptors | Serotonergic Receptors |
| This compound | First | ~2.5 (pKi of 7.6)[1] | Data Not Available | Data Not Available | Data Not Available |
| Diphenhydramine | First | 16[1] | High Affinity | Moderate Affinity | Moderate Affinity |
| Chlorpheniramine | First | 3.2[1] | Moderate Affinity | Low Affinity | Low Affinity |
| Loratadine | Second | 33[1] | Low Affinity | Low Affinity | Low Affinity |
| Cetirizine | Second | 6[1] | Low Affinity | Low Affinity | Low Affinity |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. The following is a detailed methodology for a standard in vitro radioligand binding assay, a common technique used to determine the Ki values presented in the table above.
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific amine receptor.
Methodology:
-
Receptor Preparation:
-
Membranes from cells recombinantly expressing the target human receptor (e.g., H1, M1, α1, 5-HT2A) or from tissues known to have a high density of the receptor are prepared.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Radioligand Binding:
-
A specific radioligand with high affinity for the target receptor is selected (e.g., [³H]pyrilamine for the H1 receptor).
-
The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
-
Incubation:
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Visualization
Understanding the downstream signaling pathways of the H1 receptor and potential off-target amine receptors is essential for comprehending the full cellular and physiological effects of this compound. The following diagrams, generated using the DOT language, illustrate these pathways.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling cascade.
Caption: Adrenergic receptor signaling pathways.
Serotonin Receptor Signaling Pathways (5-HT1 and 5-HT2)
Caption: Serotonin receptor signaling pathways.
Conclusion
This compound is a potent histamine H1 receptor antagonist. While quantitative data on its off-target activities are scarce, its classification as a first-generation antihistamine suggests a broader interaction with other amine receptors, such as muscarinic, adrenergic, and serotonergic receptors. This lack of selectivity is a hallmark of older antihistamines and is responsible for their characteristic side-effect profiles. For researchers and drug development professionals, understanding this potential for polypharmacology is essential for accurate interpretation of experimental results and for the design of more selective future therapeutics. Further studies are warranted to fully elucidate the complete receptor binding profile of this compound.
References
Unveiling the Muscarinic Cross-Reactivity of Chlorothen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Muscarinic Receptor Cross-Reactivity of Chlorothen
Direct experimental data on the binding affinities (Ki) of this compound for the five muscarinic receptor subtypes is not publicly available. First-generation antihistamines are generally known to be non-selective muscarinic antagonists.[1][2][3] This lack of selectivity is a contributing factor to their characteristic anticholinergic side effects.[4][5] To provide a predictive comparison, the following table summarizes the muscarinic receptor binding affinities of several other well-characterized first-generation antihistamines. It is plausible that this compound exhibits a similar non-selective profile with varying affinities across the M1-M5 subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected First-Generation Antihistamines and Reference Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| First-Generation Antihistamines | |||||
| Diphenhydramine | 29 | 120 | 56 | 130 | - |
| Promethazine | 2.9 | 20 | 2.1 | 1.8 | - |
| Chlorpheniramine | 200 | 1,300 | 400 | 1,000 | - |
| Reference Muscarinic Antagonists | |||||
| Atropine (Non-selective) | 1.1 | 1.9 | 1.3 | 1.4 | 2.0 |
| Pirenzepine (M1-selective) | 16 | 320 | 150 | 80 | 160 |
| Methoctramine (M2-selective) | 150 | 15 | 300 | 100 | - |
| 4-DAMP (M3-selective) | 4.4 | 33 | 1.4 | 12 | 10 |
| Tropicamide (M4-selective) | 12 | 120 | 20 | 4.8 | - |
| - | - | - | - | - | - |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[6] They are classified into five subtypes, M1 through M5. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6]
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Experimental Protocols for Determining Muscarinic Receptor Cross-Reactivity
To definitively determine the muscarinic receptor cross-reactivity of this compound, in vitro pharmacological assays are essential. The following are detailed protocols for radioligand binding and functional assays.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing each of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test compound: this compound.
-
Reference antagonist: Atropine (for non-specific binding determination).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, a range of concentrations of this compound, or a high concentration of atropine (for non-specific binding).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding (in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Functional Assays: Determining Potency (IC50/EC50)
Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For muscarinic receptors, common functional assays include calcium flux assays (for M1, M3, and M5) and GTPγS binding assays (primarily for M2 and M4).
Objective: To determine the potency of this compound as an antagonist at M1, M3, and M5 muscarinic receptors.
Materials:
-
Cells stably co-expressing a G-protein alpha subunit (e.g., Gα15/16) and one of the M1, M3, or M5 receptor subtypes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Carbachol or acetylcholine.
-
Test compound: this compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the agonist (e.g., EC80 of carbachol) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To determine the potency of this compound as an antagonist or inverse agonist at M2 and M4 muscarinic receptors.[7][8][9]
Materials:
-
Membrane preparations from cells stably expressing either the M2 or M4 muscarinic receptor subtype.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist: Carbachol or acetylcholine.
-
Test compound: this compound.
-
GDP (Guanosine diphosphate).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
96-well microplates.
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.
-
Agonist Addition: Add a submaximal concentration of the agonist (e.g., EC50 of carbachol) to stimulate the receptor. For inverse agonist determination, no agonist is added.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.
-
Termination and Detection:
-
SPA method: Add SPA beads to each well to capture the membrane-bound [³⁵S]GTPγS. The proximity of the radiolabel to the beads generates a light signal that can be detected by a microplate scintillation counter.
-
Filtration method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and quantify the radioactivity on the filters.
-
-
Data Analysis:
-
The amount of [³⁵S]GTPγS binding is a measure of G-protein activation.
-
Determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
While direct experimental evidence for the muscarinic receptor cross-reactivity of this compound is currently lacking in the public domain, a comparative analysis with other first-generation antihistamines suggests a high likelihood of non-selective antagonist activity at M1-M5 receptors. For a definitive characterization of its pharmacological profile, the experimental protocols provided in this guide offer a robust framework for determining the binding affinity and functional potency of this compound at each muscarinic receptor subtype. Such data is crucial for a comprehensive understanding of its potential off-target effects and for guiding future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. allergyandasthmacare.com [allergyandasthmacare.com]
- 6. Muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of the Sedative Effects of Chlorothen and Newer Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative effects of the first-generation antihistamine, Chlorothen, with those of newer, second-generation antihistamines. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
First-generation antihistamines, such as this compound, are known for their sedative side effects due to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS).[1][2] In contrast, second-generation antihistamines were developed to minimize CNS penetration, thereby reducing or eliminating sedative effects.[1][3] This comparison will explore the differences in their sedative profiles, supported by experimental evidence.
Data Presentation
The following tables summarize the quantitative data comparing this compound and newer antihistamines in terms of their H1 receptor binding affinity and their impact on sedation as measured by various objective tests. Given the limited direct experimental data for this compound in recent comparative studies, data for the structurally and functionally similar first-generation antihistamine, chlorpheniramine, is included as a proxy to provide a comprehensive comparison.
Table 1: Comparative H1 Receptor Binding Affinities
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki) [nM] |
| This compound | First | ~2.5 - 25 |
| Chlorpheniramine | First | 2 - 4.81 |
| Diphenhydramine | First | 1.4 - 84 |
| Loratadine | Second | 16 - 138 |
| Desloratadine | Second | 0.4 |
| Cetirizine | Second | 3 - 6 |
| Levocetirizine | Second | ~3 |
| Fexofenadine | Second | 10 |
| Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.[4][5][6] |
Table 2: Comparative Sedative Effects Measured by Objective Tests
| Antihistamine | Generation | CNS H1 Receptor Occupancy (%) | Digit Symbol Substitution Test (DSST) Performance | Critical Flicker Fusion (CFF) Threshold | Choice Reaction Time (CRT) |
| Chlorpheniramine (as proxy for This compound ) | First | High (~50-72%) | Significantly Impaired | Decreased | Increased |
| Loratadine | Second | Low (~12-19%) | No Significant Impairment | No Significant Change | No Significant Change |
| Cetirizine | Second | Moderate (~20-26%) | Mild to Moderate Impairment in some individuals | May be Decreased | May be Increased |
| Fexofenadine | Second | Very Low (~0-10%) | No Significant Impairment | No Significant Change | No Significant Change |
| Note: CNS H1 Receptor Occupancy is measured by Positron Emission Tomography (PET) at therapeutic doses.[7][8][9] Performance in psychomotor tests is generally compared to placebo. Impairment is indicated by a decrease in DSST scores and CFF threshold, and an increase in CRT. |
Experimental Protocols
In Vitro H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the H1 receptor (e.g., from recombinant cell lines or guinea pig brain tissue) are prepared.
-
Radioligand Binding: A radiolabeled ligand with a known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a newer antihistamine).
-
Separation and Scintillation Counting: The bound and free radioligand are separated using rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Psychomotor and Cognitive Performance Tests
Objective: To assess the sedative and cognitive-impairing effects of antihistamines in human subjects.
1. Digit Symbol Substitution Test (DSST):
-
Description: This test assesses processing speed, attention, and visuomotor coordination.[10][11] Participants are given a key that pairs digits with symbols. They then have a set amount of time (e.g., 90-120 seconds) to substitute a series of digits with their corresponding symbols.[12]
-
Procedure:
-
The subject is presented with a sheet containing the digit-symbol key at the top.
-
The main body of the sheet consists of rows of digits, each with an empty box beneath it.
-
The subject is instructed to fill in the empty boxes with the symbol that corresponds to the digit above it, working as quickly and accurately as possible.
-
The score is the number of correct symbols filled in within the time limit.
-
2. Critical Flicker Fusion (CFF) Test:
-
Description: This test measures the threshold at which a flickering light is perceived as a continuous, steady light. It is a sensitive measure of CNS arousal.[13][14]
-
Procedure:
-
The subject is placed in a darkened room and looks into a viewing device that presents a flickering light source.
-
The frequency of the flicker is gradually decreased from a point where it appears as a steady light until the subject reports seeing it flicker. This is the flicker threshold.
-
Alternatively, the frequency is increased from a low, flickering rate until the subject reports it appears as a steady light. This is the fusion threshold.
-
The mean of these two thresholds is taken as the CFF threshold. Sedating drugs tend to lower this threshold.
-
3. Choice Reaction Time (CRT) Test:
-
Description: This test measures the time it takes for an individual to respond to one of several possible stimuli. It assesses attention, processing speed, and decision-making.[15][16]
-
Procedure:
-
The subject is seated in front of a computer screen and is instructed to respond to different visual or auditory stimuli by pressing corresponding keys.
-
For example, a red light might require pressing the "R" key, while a green light requires pressing the "G" key.
-
The time taken from the presentation of the stimulus to the correct keypress is recorded as the reaction time.
-
An average reaction time and the number of errors are calculated over a series of trials.
-
Mandatory Visualization
Caption: Comparison of Blood-Brain Barrier Penetration.
Caption: H1 Receptor Signaling Pathway in the CNS.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Most Antihistamines Cause Some Cognitive Impairment | MDedge [mdedge.com]
- 10. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Digit symbol substitution test - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Critical flicker fusion (CFF) test for sedative effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceofbehaviorchange.org [scienceofbehaviorchange.org]
A Comparative Analysis of Chlorothen and Ketotifen in Mast Cell Stabilization
For researchers, scientists, and drug development professionals, understanding the nuanced differences between compounds targeting allergic and inflammatory responses is paramount. This guide provides a detailed comparison of chlorothen and ketotifen, with a specific focus on their efficacy in mast cell stabilization assays.
While both this compound and ketotifen are classified as antihistamines, their mechanisms of action and, consequently, their therapeutic applications, diverge significantly, particularly concerning the stabilization of mast cells. This guide synthesizes available data to draw a clear comparison for informed decision-making in research and development.
Mechanism of Action: A Tale of Two Antihistamines
This compound , a first-generation antihistamine, primarily functions as a competitive antagonist of the histamine H1 receptor. Its therapeutic effect is derived from blocking the action of histamine on target cells, thereby mitigating allergic symptoms such as vasodilation and increased capillary permeability. However, extensive literature review reveals a conspicuous absence of evidence supporting a direct mast cell stabilizing activity for this compound. Studies on structurally and functionally similar first-generation antihistamines, such as chlorpheniramine, have shown a lack of efficacy in preventing mast cell degranulation.[1][2]
Ketotifen , on the other hand, exhibits a dual mechanism of action. It is not only a potent H1-antihistamine but also a robust mast cell stabilizer.[3][4] This dual functionality allows ketotifen to both block the effects of histamine that has already been released and, crucially, to prevent the degranulation of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators in the first place.[3][4] This preventative action is a key differentiator from traditional antihistamines like this compound.
Comparative Efficacy in Mast Cell Stabilization Assays
| Feature | This compound | Ketotifen |
| Primary Mechanism | H1-Histamine Receptor Antagonist | H1-Histamine Receptor Antagonist & Mast Cell Stabilizer |
| Mast Cell Stabilization | No significant evidence of direct activity. A similar compound, chlorpheniramine, was shown to not prevent mast cell degranulation.[1][2] | Demonstrated inhibition of mast cell degranulation in various in vitro and in vivo models. |
| Quantitative Data (Inhibition of Mediator Release) | Data not available | Effective inhibition of histamine and tryptase release from human conjunctival mast cells.[5] Dose-dependent inhibition of degranulation in rat peritoneal mast cells, with marked effects at 50 µM and 100 µM.[6] |
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms of action and the experimental approach to their study, the following diagrams are provided.
References
- 1. Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that mast cell degranulation, histamine and tumour necrosis factor α release occur in LPS-induced plasma leakage in rat skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 4. oanp.org [oanp.org]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
Comparative Efficacy of Chlorothen and Cyproheptadine in Preclinical Models: A Guide for Researchers
A comprehensive analysis of two first-generation antihistamines, this guide details the preclinical efficacy of Chlorothen and cyproheptadine. It provides a comparative look at their receptor binding affinities, in vivo and in vitro functional activities, and pharmacokinetic profiles, supported by experimental data and detailed methodologies to aid researchers in drug development and scientific investigation.
Introduction
This compound and cyproheptadine are both first-generation H1 receptor antagonists known for their antihistaminic and anticholinergic properties. While cyproheptadine has been extensively studied and is used for a variety of clinical applications beyond allergies, including appetite stimulation and management of serotonin syndrome, preclinical data on this compound is less abundant in recent literature. This guide aims to consolidate the available preclinical data for both compounds to facilitate a comparative assessment of their efficacy.
Data Presentation
Receptor Binding Affinity
A key determinant of an antihistamine's potency is its binding affinity to the histamine H1 receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | Species | pKi | Ki (nM) |
| This compound | Histamine H1 | Guinea Pig (Brain) | 7.6 | ~25 |
| Cyproheptadine | Histamine H1 | Human | 9.5 | ~0.32 |
Note: Data for this compound is limited. The pKi value was reported from a study on guinea pig brain tissue, while the value for cyproheptadine is for the human recombinant receptor. Direct comparison should be made with caution due to differences in species and experimental systems.
In Vitro Functional Activity: Guinea Pig Ileum Assay
The guinea pig ileum assay is a classic pharmacological preparation used to assess the antagonist activity of compounds against histamine-induced smooth muscle contraction.
| Compound | Assay | Species | Activity |
| Cyproheptadine | Isolated Ileum Contraction | Guinea Pig | Potent, non-competitive antagonism of histamine-induced contractions[1] |
In Vivo Efficacy: Animal Models of Allergic Inflammation
Preclinical in vivo models are crucial for evaluating the therapeutic potential of antihistamines in a physiological setting.
| Compound | Model | Species | Endpoint | Efficacy |
| Cyproheptadine | Carrageenan-induced paw edema | Rat | Reduction of paw swelling | Demonstrated anti-inflammatory effect |
Specific in vivo efficacy data for this compound in comparable preclinical models of allergy or inflammation is not well-documented in recent scientific literature.
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of a drug is essential for determining its absorption, distribution, metabolism, and excretion (ADME) properties.
Cyproheptadine Pharmacokinetics
| Species | Route | Tmax | Cmax | Bioavailability (%) |
| Mouse | Intramuscular | - | Dose-dependent increase | 81.1[2] |
| Dog (Beagle) | Intramuscular | - | Dose-dependent increase | 79.1[2] |
| Cat | Oral | - | - | High |
| Rat | Intravenous | - | Biexponential decline | - |
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain or cells stably transfected with the human H1 receptor).
-
Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-mepyramine, is incubated with the prepared membranes.
-
Competition Assay: The incubation is carried out in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or cyproheptadine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Guinea Pig Ileum Assay for Histamine Antagonism
Objective: To assess the functional antagonist activity of a compound against histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[3]
-
Contraction Measurement: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
Histamine Response: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with the test compound (e.g., this compound or cyproheptadine) for a predetermined period.
-
Antagonism Assessment: The concentration-response curve to histamine is repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism, while a depression of the maximum response suggests non-competitive antagonism.[1]
-
Data Analysis: The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of the agonist.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan, is administered into the plantar surface of the rat's hind paw.[4]
-
Drug Administration: The test compound (e.g., cyproheptadine) or vehicle is administered, usually intraperitoneally or orally, at a specified time before or after the carrageenan injection.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[4]
-
Data Analysis: The percentage of inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
Based on the available preclinical data, cyproheptadine demonstrates potent histamine H1 receptor antagonism, with significant in vitro and in vivo efficacy in models of allergic and inflammatory responses. Its pharmacokinetic profile has been characterized in multiple species. In contrast, specific preclinical efficacy and pharmacokinetic data for this compound are sparse in the recent scientific literature, limiting a direct and comprehensive comparison. The provided pKi value for this compound suggests it possesses significant H1 receptor affinity, characteristic of first-generation antihistamines.
For researchers and drug development professionals, this guide highlights the well-established preclinical profile of cyproheptadine as a reference. Further studies are warranted to fully elucidate the preclinical efficacy and pharmacokinetic properties of this compound to enable a more complete comparative assessment. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies.
References
A Head-to-Head In Vitro Comparison: Chlorothen vs. Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of two histamine H1 receptor antagonists: Chlorothen, a first-generation antihistamine, and loratadine, a second-generation agent. While both compounds effectively block the action of histamine at the H1 receptor, their distinct pharmacological profiles, rooted in their structural differences, lead to variations in potency, selectivity, and potential for off-target effects. This comparison summarizes key in vitro data to inform preclinical research and drug development efforts.
Pharmacological Profile: A Tale of Two Generations
This compound, as a first-generation antihistamine, is known for its ability to cross the blood-brain barrier, leading to sedative effects.[1] In contrast, loratadine, a second-generation antihistamine, was designed to be peripherally selective, minimizing central nervous system penetration and associated side effects.[2][3] Their in vitro characteristics reflect these generational differences.
Receptor Binding Affinity and Potency
The primary measure of an antihistamine's activity is its binding affinity (Ki) and functional potency (IC50) at the histamine H1 receptor. While a direct comparative study under identical conditions is not available in the public domain, data from various sources provide valuable insights.
It is important to note that the Ki value for this compound was determined using guinea pig brain homogenates, whereas the values for loratadine are from assays using human recombinant H1 receptors. This difference in experimental setup precludes a direct, definitive comparison of affinity. However, the available data suggests that both compounds are potent H1 receptor antagonists.
| Compound | Receptor Source | Ligand | Parameter | Value (nM) | Reference |
| This compound | Guinea Pig Brain | [3H]mepyramine | Ki | ~25 | [4] |
| Loratadine | Human H1 Receptor (CHO cells) | [3H]mepyramine | Ki | 37 | [5] |
| Loratadine | Human H1 Receptor (Central) | [3H]Pyrilamine | Ki | 20 | [5] |
| Loratadine | Human H1 Receptor | - | IC50 | 290 | [5] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
In Vitro Cytotoxicity Profile
Evaluation of in vitro cytotoxicity is a critical component of preclinical drug assessment. Studies on loratadine have explored its effects on various human cell lines. In contrast, specific in vitro cytotoxicity data for this compound on human cell lines is limited in publicly available literature, though some studies have examined related ethylenediamine derivatives.
| Compound | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | - | - | Data not available in searched literature. Studies on other ethylenediamine derivatives show dose-dependent cytotoxicity in cancer cell lines. | |
| Loratadine | Human Lymphocytes | Micronucleus, Chromosomal Aberration | Increased frequency of micronuclei and chromosomal aberrations at 15 and 25 µg/ml. | [6] |
| Loratadine | Human Liver Epithelial (THLE) cells | MTS Assay | Toxic to THLE-Null cells with an EC50 ≤ 200 μM. | [7] |
| Loratadine | Various Cancer Cell Lines (e.g., A549, MDA-MB-231, PC3) | Crystal Violet Dye Binding | Dose-dependent cytotoxic effects. |
Experimental Methodologies
The following sections detail generalized protocols for the key in vitro assays used to characterize antihistamines.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a test compound to the H1 receptor through competition with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the histamine H1 receptor.
Generalized Protocol:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor, such as [3H]-pyrilamine or [3H]-mepyramine, is used.
-
Competition Assay: Receptor membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or loratadine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][8][9][10]
In Vitro Cytotoxicity Assay (MTS Assay)
This colorimetric assay is a common method for assessing cell viability and proliferation.
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Generalized Protocol:
-
Cell Culture: Human cell lines are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or loratadine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.
-
Incubation and Measurement: The plate is incubated to allow for the color change, and the absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Visualizing the Mechanisms
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade leading to various physiological responses. Antagonists like this compound and loratadine block this pathway.
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of antihistamines.
Comparative Experimental Workflow: Receptor Binding Assay
The workflow for determining the receptor binding affinity of a test compound is a standardized process in preclinical pharmacology.
Caption: Generalized experimental workflow for an in vitro histamine H1 receptor binding assay.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 4. benchchem.com [benchchem.com]
- 5. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorothen Analogs: Engineering Reduced Sedation in H1 Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Chlorothen, a first-generation ethylenediamine antihistamine, and its analogs, with a focus on strategies to mitigate sedative effects. By objectively comparing experimental data on receptor binding, functional activity, and in vivo sedative properties, this document aims to inform the rational design of novel H1 antagonists with improved therapeutic profiles.
Introduction: The Challenge of Sedation in First-Generation Antihistamines
First-generation H1 antihistamines, such as this compound, are effective in alleviating allergic symptoms by antagonizing the histamine H1 receptor. However, their clinical utility is often limited by their sedative side effects, which stem from their ability to cross the blood-brain barrier (BBB) and interact with H1 receptors in the central nervous system (CNS).[1][2] The development of second-generation antihistamines has largely focused on minimizing CNS penetration, thereby reducing or eliminating sedation while maintaining high affinity for peripheral H1 receptors.
This compound, as an ethylenediamine derivative, represents a classic scaffold from which our understanding of the structural determinants of H1 receptor binding and CNS effects has evolved. This guide will explore the key molecular modifications that can transform a sedating antihistamine like this compound into a non-sedating analog.
Comparative Analysis of Receptor Binding Affinity
The primary measure of an antihistamine's potency is its binding affinity to the H1 receptor, typically expressed as the equilibrium dissociation constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a stronger binding affinity.
Table 1: Comparative H1 Receptor Binding Affinities of this compound and Other Antihistamines
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki, nM) | pKi |
| This compound | First | ~25[3] | 7.6[3] |
| Diphenhydramine | First | 16[3] | 7.8[3] |
| Chlorpheniramine | First | 3.2[3] | 8.5[3] |
| Cetirizine | Second | 6[3] | 8.2[3] |
| Loratadine | Second | 33[3] | 7.5[3] |
| Desloratadine | Second | 0.4[3] | 9.4[3] |
| Fexofenadine | Second | 10[3] | 8.0[3] |
Note: Data are compiled from various sources and may not be directly comparable due to different experimental conditions.
As shown in Table 1, this compound exhibits a respectable binding affinity for the H1 receptor, comparable to other first-generation agents. The challenge in developing non-sedating analogs lies not in improving this affinity, but in maintaining it while altering the physicochemical properties that govern BBB penetration.
Structure-Activity Relationship and the Reduction of Sedative Effects
The sedative properties of first-generation antihistamines are primarily attributed to their lipophilicity and neutral charge at physiological pH, which facilitate their passage across the BBB. The key to designing non-sedating analogs is to introduce structural modifications that hinder this CNS penetration.
One critical strategy is the introduction of polar functional groups. For instance, the chlorination on one of the phenyl rings in a diphenhydramine-like structure can enhance lipophilicity and CNS penetration, contributing to sedation.[1] Conversely, the introduction of a carboxylic acid group, as seen in the second-generation antihistamine Cetirizine (a metabolite of the first-generation hydroxyzine), creates a zwitterionic molecule with reduced lipophilicity and limited ability to cross the BBB.[4]
While specific, publicly available data on a wide range of synthesized this compound analogs with reduced sedation is limited, we can extrapolate from the broader class of ethylenediamine antihistamines and the general principles of second-generation antihistamine design. A hypothetical non-sedating analog of this compound might incorporate a polar moiety, such as a carboxylic acid or a hydroxyl group, on one of the aromatic rings or the terminal amine. This modification would increase the molecule's polarity and reduce its ability to passively diffuse across the BBB.
Experimental Protocols for Evaluation
To assess the efficacy and sedative potential of novel this compound analogs, a standardized battery of in vitro and in vivo assays is essential.
In Vitro H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Receptor Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[3]
-
Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-pyrilamine, is incubated with the receptor membranes.[3]
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., a this compound analog).
-
Separation and Counting: Bound and free radioligand are separated via rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
In Vivo Assessment of Sedative Effects
Objective: To assess the sedative or depressant effects of a compound by measuring spontaneous movement in an open field.
Methodology:
-
Apparatus: A square or circular arena equipped with infrared beams to automatically track movement.
-
Acclimation: Animals (typically mice or rats) are habituated to the testing room before the experiment.
-
Administration: The test compound, a vehicle control, and a positive control (e.g., diazepam) are administered to different groups of animals.
-
Testing: Immediately after administration, each animal is placed in the center of the open field, and its locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set period (e.g., 30-60 minutes).
-
Data Analysis: The locomotor activity of the compound-treated group is compared to that of the vehicle and positive control groups. A significant decrease in activity indicates a sedative effect.
Objective: To evaluate motor coordination and balance, which can be impaired by sedative compounds.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Training: Animals are trained to stay on the rotating rod for a predetermined amount of time before the test day.
-
Administration: The test compound, vehicle, and a positive control are administered.
-
Testing: At a set time after administration, each animal is placed on the rotarod, and the latency to fall is recorded. The test is typically repeated for several trials.
-
Data Analysis: The latency to fall for the compound-treated group is compared to the control groups. A significant decrease in the time spent on the rod suggests motor impairment and potential sedative effects.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the H1 receptor signaling pathway and a general workflow for evaluating novel antihistamines.
References
Safety Operating Guide
Proper Disposal of Chlorothen (1,1,1-Trichloroethane): A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Chlorothen, a trade name for the solvent 1,1,1-trichloroethane. This procedural guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this hazardous material. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, or 1,1,1-trichloroethane, is a halogenated hydrocarbon that is classified as a hazardous waste.[1][2] Inhalation of high concentrations of its vapors can lead to central nervous system depression, including dizziness and nausea.[3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile gloves.
-
Eye Protection: Chemical splash goggles.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially in poorly ventilated areas.
-
Protective Clothing: A lab coat or apron to prevent skin contact.
Regulatory Framework
This compound (1,1,1-trichloroethane) is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is classified under the following EPA hazardous waste codes:
| Waste Code | Description |
| F001 | Spent halogenated solvents used in degreasing. |
| F002 | Spent halogenated solvents. |
This table summarizes the EPA hazardous waste classifications for 1,1,1-trichloroethane.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. The most common and effective disposal technique is high-temperature incineration.[1]
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including spent solvent and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with 1,1,1-trichloroethane and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "1,1,1-Trichloroethane".
-
Include the date when the waste was first added to the container.
-
Ensure all components of the waste mixture are listed if applicable.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal service with an accurate description of the waste, including its composition and volume.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Step 1: Evacuate and Ventilate
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse vapors. If the spill is large or in a poorly ventilated area, respiratory protection is essential.
Step 2: Control the Spill
-
For small spills, use a non-combustible absorbent material such as sand, earth, or commercial sorbents to contain and absorb the liquid.[3]
-
Do not use combustible materials like sawdust.
Step 3: Collect and Dispose of Contaminated Materials
-
Carefully collect the absorbent material and any other contaminated items.
-
Place all contaminated materials into a designated hazardous waste container.
-
Seal and label the container as described in the disposal procedure.
Step 4: Decontaminate the Area
-
Clean the spill area thoroughly with soap and water.
-
All materials used for decontamination must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound (1,1,1-Trichloroethane).
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorothen
For laboratory professionals, ensuring a safe environment through the meticulous handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorothen (1,1,1-trichloroethane), a common solvent in research and development. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
When working with this compound, a series of procedural steps must be followed to ensure the safety of all personnel. This involves the correct use of personal protective equipment (PPE), proper handling techniques in designated areas, and established protocols for accidental exposure.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
An accessible safety shower and eyewash station are mandatory in the immediate work area.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side-shields are required.[3]
-
Hand Protection: Wear protective gloves. Given the nature of chlorinated solvents, fluorinated rubber gloves are recommended.[1][3]
-
Body Protection: An impervious, flame-resistant lab coat or apron should be worn.[1][3] Full-length pants and closed-toe shoes are also required.[1]
-
Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a government-approved respirator is necessary.[2][3][4]
Handling Procedures:
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as acids, alkali metals, and strong reducing agents.[1][5][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (1,1,1-trichloroethane). This information is critical for risk assessment and exposure management.
| Property | Value | Source |
| Boiling Point | 165°F (74°C) | [5] |
| Vapor Pressure | 100 mmHg @ 20°C | [5] |
| Specific Gravity | 1.321 @ 25/25°C | [5] |
| Solubility in Water | 0.07 g/100g @ 25°C | [5] |
| Oral LD50 (Rat) | >10,000 mg/kg | [5] |
| Dermal LD50 (Rabbit) | ~15,000 mg/kg | [5] |
| Inhalation LC50 (Mouse) | 8450 ppm (4 hours) | [4] |
| Flammable Limits | LFL: 7.5% @ 25°C, UFL: 12.5% @ 25°C | [5] |
Emergency and Disposal Plans
A clear and concise plan for emergencies and the proper disposal of this compound is a critical component of laboratory safety.
First Aid Measures:
-
Inhalation: Immediately move the individual to fresh air.[1][3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3][7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Spill and Leak Procedures:
-
Evacuate the area and shut off all ignition sources.
-
Wear the appropriate PPE as described above.
-
For small spills, use an absorbent material like diatomite or universal binders to soak up the liquid.[3][7]
-
Collect the absorbed material and contaminated surfaces into a sealed, vapor-tight plastic bag for disposal.[7]
-
Clean the spill area with alcohol followed by a strong soap and water solution.[7]
-
Do not allow the chemical to enter drains or waterways.[3][5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][5]
-
Do not dump into sewers, on the ground, or into any body of water.[5]
-
Empty containers may still pose a hazard and must be disposed of properly.[5] Do not cut or weld empty containers due to the risk of explosion.[5]
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following diagram illustrates the workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
